E3 Ligase Ligand-linker Conjugate 58
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H37N5O6 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
tert-butyl 4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H37N5O6/c1-28(2,3)39-27(38)32-10-8-18(9-11-32)17-30-12-14-31(15-13-30)19-4-5-20-21(16-19)26(37)33(25(20)36)22-6-7-23(34)29-24(22)35/h4-5,16,18,22H,6-15,17H2,1-3H3,(H,29,34,35) |
InChI Key |
NCSLSIAFPCTEGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Cereblon-Recruiting E3 Ligase Ligand-Linker Conjugates
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide elucidates the mechanism of action of E3 ligase ligand-linker conjugates, typified by molecules such as "E3 Ligase Ligand-linker Conjugate 58," which are integral components in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The conjugate itself is a building block; its mechanism is realized upon its incorporation into a functional PROTAC. This document will focus on thalidomide-based conjugates that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation has emerged as a revolutionary therapeutic strategy, moving beyond traditional enzyme inhibition to the induced elimination of pathogenic proteins.[1] At the forefront of this approach are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[1][2]
A PROTAC molecule consists of three key components:
-
A ligand that specifically binds to a protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.[3]
By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), which brings the POI into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] "this compound" is a pre-fabricated molecule containing a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, attached to a linker, ready for conjugation to a POI ligand.[4]
The Core Mechanism of Action
The central mechanism of a PROTAC utilizing a thalidomide-based E3 ligase ligand-linker conjugate involves several orchestrated steps that leverage the cellular ubiquitin-proteasome pathway.[5]
Recruitment of the CRL4-CRBN E3 Ligase Complex
The thalidomide (B1683933) moiety of the conjugate serves as a potent recruiter of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, specifically by binding to its substrate receptor, Cereblon (CRBN).[2][6] The CRL4-CRBN complex is a key player in protein homeostasis and is composed of Cereblon, DNA damage-binding protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins 1 (ROC1).[6] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-characterized ligands for CRBN.[]
Formation of the Ternary Complex
Once incorporated into a full PROTAC, the conjugate facilitates the formation of a crucial ternary complex. The PROTAC molecule acts as a bridge, with its thalidomide end binding to CRBN and its other end binding to the target protein of interest (POI).[2][5] This induced proximity is the cornerstone of PROTAC efficacy. The nature of the linker and the specific ligands influences the stability and conformation of this ternary complex, which in turn affects the efficiency of the subsequent steps.
Ubiquitination of the Target Protein
The formation of the ternary complex positions the POI in the vicinity of the E2 ubiquitin-conjugating enzyme, which is recruited by the E3 ligase complex.[5] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI.[5] This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on the POI, which serves as a degradation signal.[1]
Proteasomal Degradation
The polyubiquitinated POI is then recognized by the 26S proteasome, a large cellular machinery responsible for degrading tagged proteins.[1][3] The proteasome unfolds and proteolytically cleaves the POI into small peptides, effectively eliminating it from the cell.[1] Following the degradation of the POI, the PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules, a key advantage of this technology.[5][8]
Quantitative Data
The efficacy of a PROTAC is assessed using several quantitative metrics. Below are tables summarizing representative data for thalidomide-based ligands and the resulting PROTACs.
Table 1: Binding Affinities of Ligands to CRBN
| Ligand | Binding Affinity (IC50) to CRBN | Notes |
| Thalidomide | ~2.5 µM | Parent compound for a class of CRBN ligands. |
| Pomalidomide | ~0.2 µM | Higher affinity analog of thalidomide. |
| Lenalidomide | ~1.0 µM | Another high-affinity analog of thalidomide. |
Note: IC50 values can vary based on the assay conditions.
Table 2: Degradation Potency of Representative Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | <1 | >90 | [9] |
| PROTAC IDO1 Degrader-1 | IDO1 | HeLa | 2840 | 93 | [10] |
| CDK6 Degrader | CDK6 | Jurkat | ~0.08 | >90 | [11] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[12] Dmax: The maximum percentage of target protein degradation achieved.[12]
Experimental Protocols
The development and evaluation of PROTACs involve a series of well-defined experimental procedures.
Synthesis of a PROTAC from an E3 Ligase Ligand-Linker Conjugate
This protocol outlines the general steps for conjugating a POI ligand to a pre-formed thalidomide-linker molecule that has a reactive functional group (e.g., a carboxylic acid or an amine).
Objective: To synthesize a complete PROTAC molecule.
Materials:
-
Thalidomide-linker conjugate with a terminal carboxylic acid.
-
POI ligand with a free amine group.
-
Peptide coupling reagents (e.g., HATU, HOBt).
-
A non-nucleophilic base (e.g., DIPEA).
-
Anhydrous solvent (e.g., DMF).
Procedure:
-
Dissolve the thalidomide-linker conjugate in anhydrous DMF.
-
Add the peptide coupling reagents (HATU and HOBt) to the solution and stir for 5-10 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the POI ligand and DIPEA in anhydrous DMF.
-
Add the solution of the POI ligand to the activated thalidomide-linker conjugate mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.
Quantitative Western Blotting to Determine DC50
This protocol is a standard method to quantify the degradation of a target protein induced by a PROTAC.[9]
Objective: To determine the DC50 and Dmax of a PROTAC for its target protein.
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[9]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody. Also, probe for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[9]
-
Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.[9]
Conclusion
E3 ligase ligand-linker conjugates, particularly those based on thalidomide for CRBN recruitment, are powerful tools in the development of PROTACs. Their mechanism of action, centered on the formation of a ternary complex and hijacking of the ubiquitin-proteasome system, offers a novel and potent approach to drug discovery. By enabling the catalytic degradation of previously "undruggable" proteins, these molecules are paving the way for new therapeutic interventions in a wide range of diseases. A thorough understanding of their mechanism, quantitative evaluation, and the associated experimental protocols is crucial for the successful design and implementation of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. cellgs.com [cellgs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Target: A Technical Guide to Protein Identification for E3 Ligase Ligand-Linker Conjugate-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component in the synthesis of these powerful research tools and potential therapeutics is the E3 ligase ligand-linker conjugate. This guide focuses on "E3 Ligase Ligand-linker Conjugate 58," a commercially available building block, and elucidates the methodologies for identifying the target protein of a complete PROTAC synthesized using this conjugate.
It is crucial to understand that This compound itself does not have a specific target protein . It is a chemical moiety comprised of a ligand that binds to an E3 ubiquitin ligase—in this case, Thalidomide, which recruits the Cereblon (CRBN) E3 ligase—and a linker for conjugation.[1] The specificity for a target protein is conferred by the "warhead," a separate ligand that is attached to the other end of the linker to create a complete, functional PROTAC molecule. This guide, therefore, provides a comprehensive overview of the experimental workflows and data interpretation required to identify the specific protein targeted for degradation by a novel PROTAC constructed using this compound.
I. The Nature of this compound
This compound is an intermediate chemical used in the synthesis of PROTACs.[1] Its primary function is to engage the CRBN E3 ligase, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2] By incorporating this conjugate into a larger molecule containing a ligand for a specific protein of interest, researchers can create a PROTAC that brings that target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
II. Experimental Workflow for Target Protein Identification
The identification and validation of the target protein of a novel PROTAC is a multi-step process that typically involves a combination of proteomic, biochemical, and cellular assays. The following sections detail the key experimental protocols.
A. Affinity-Based Methods
1. Affinity Purification-Mass Spectrometry (AP-MS)
Affinity purification coupled with mass spectrometry is a powerful technique to identify proteins that physically interact with a small molecule.
-
Experimental Protocol:
-
Probe Synthesis: Synthesize a "pulldown probe" version of the PROTAC. This typically involves immobilizing the PROTAC molecule onto a solid support, such as sepharose beads, often via a biotin (B1667282) tag on the E3 ligase ligand or the linker.
-
Cell Lysate Preparation: Prepare cell lysates from a relevant cell line that expresses the suspected target protein.
-
Affinity Pulldown: Incubate the immobilized PROTAC probe with the cell lysate to allow for the formation of protein-PROTAC complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.
-
Data Analysis: Compare the identified proteins from the PROTAC pulldown to a control pulldown (e.g., beads alone or a pulldown with an inactive analog of the PROTAC) to identify specific binders.
-
-
Logical Workflow for AP-MS:
AP-MS workflow for target identification.
B. Proteome-Wide Analysis
2. Global Proteomics (Quantitative Mass Spectrometry)
To directly assess which proteins are degraded upon PROTAC treatment, a global proteomics approach is employed.
-
Experimental Protocol:
-
Cell Treatment: Treat cells with the PROTAC molecule at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides, typically using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ) (Optional but recommended): Label the peptides from different treatment conditions with isobaric mass tags. This allows for multiplexing and more accurate relative quantification.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of thousands of proteins across the different treatment conditions. Identify proteins whose abundance is significantly decreased in the PROTAC-treated samples compared to the control.
-
-
Data Presentation: The quantitative proteomics data should be summarized in a table.
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value |
| Target Protein X | -2.5 | < 0.001 |
| Protein Y | -0.1 | 0.85 |
| Protein Z | 0.05 | 0.92 |
| ... | ... | ... |
-
Signaling Pathway Visualization:
PROTAC-mediated protein degradation pathway.
C. Target Validation
3. Western Blotting
Western blotting is a standard and essential technique to validate the degradation of the identified target protein.
-
Experimental Protocol:
-
Cell Treatment: Treat cells with the PROTAC as in the global proteomics experiment.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific to the putative target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent substrate.
-
Analysis: Quantify the band intensity to determine the extent of protein degradation. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.
-
4. Rescue Experiments
To confirm that the degradation is mediated by the CRBN E3 ligase, rescue experiments can be performed.
-
Experimental Protocol:
-
Pre-treatment: Pre-treat cells with an excess of a free CRBN ligand (e.g., Thalidomide or Lenalidomide) or a proteasome inhibitor (e.g., MG132).
-
PROTAC Treatment: Treat the cells with the PROTAC molecule.
-
Analysis: Analyze the levels of the target protein by Western blotting. If the degradation is CRBN-dependent, pre-treatment with a free CRBN ligand will compete with the PROTAC for binding to CRBN and should "rescue" the target protein from degradation. Similarly, a proteasome inhibitor should block the degradation of the ubiquitinated target protein.
-
-
Logical Relationship Diagram:
Logic of rescue experiments for target validation.
III. Quantitative Data Summary
The results from various experiments should be compiled into clear, concise tables for easy comparison and interpretation.
Table 1: Summary of Target Identification and Validation Data
| Method | Outcome | Target Protein(s) Identified | Validation |
| AP-MS | Identification of interacting proteins | Protein X, Protein A, Protein B | - |
| Global Proteomics | Quantification of protein degradation | Protein X (significant degradation) | - |
| Western Blot | Confirmation of degradation | Protein X | Confirmed |
| Rescue Experiment | CRBN- and proteasome-dependency | Protein X | Degradation blocked by free CRBN ligand and proteasome inhibitor |
Conclusion
The identification of the target protein for a novel PROTAC synthesized using this compound is a critical step in its development as a research tool or therapeutic agent. A systematic approach combining affinity-based methods, proteome-wide analysis, and rigorous target validation is essential for unambiguously determining the PROTAC's mechanism of action. This guide provides a foundational framework of the experimental protocols and data interpretation strategies necessary to successfully navigate this process.
References
Expanding the PROTAC Toolbox: A Technical Guide to the Discovery of Novel E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This is achieved by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. Historically, the development of PROTACs has been dominated by ligands for a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). This has constrained the full therapeutic potential of targeted protein degradation. This in-depth technical guide explores the rapidly evolving landscape of novel E3 ligase discovery for PROTACs. It details the key experimental and computational strategies for identifying and validating new E3 ligase ligands, provides a comprehensive overview of emerging E3 ligases, and presents quantitative data to facilitate the comparison of their respective PROTACs. This guide aims to equip researchers with the knowledge to expand the E3 ligase toolbox and unlock the next generation of targeted protein degradation therapies.
Introduction: The Need for Novel E3 Ligase Ligands
The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis. E3 ubiquitin ligases, with over 600 members in humans, are the key determinants of substrate specificity within this system.[1] PROTACs capitalize on this specificity by bringing a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The heavy reliance on CRBN and VHL presents several limitations:
-
Tissue-Specific Expression: The expression levels of CRBN and VHL can vary across different tissues and cell types, potentially limiting the efficacy of PROTACs in certain diseases.[1]
-
Resistance Mechanisms: Acquired resistance to CRBN- or VHL-based PROTACs has been observed, often through mutations in the E3 ligase itself.[1]
-
Limited Target Scope: Not all target proteins may be efficiently degraded by CRBN or VHL, necessitating the exploration of alternative E3 ligases with different substrate recognition capabilities.
The discovery of ligands for novel E3 ligases is therefore paramount to overcoming these challenges and expanding the applicability of targeted protein degradation.
Strategies for Discovering Novel E3 Ligase Ligands
A multi-pronged approach, combining experimental screening with computational methods, is proving to be the most effective strategy for identifying new E3 ligase ligands.
References
The Role of E3 Ligase Ligand-linker Conjugate 58 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins that have been historically challenging to target with conventional inhibitors.[1] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade proteins of interest (POIs).[1][2] A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein.[3]
This technical guide focuses on the role and application of E3 Ligase Ligand-linker Conjugate 58 , a pre-synthesized building block designed to streamline the development of PROTACs. This conjugate incorporates the well-characterized E3 ligase ligand, Thalidomide, which effectively recruits the Cereblon (CRBN) E3 ligase.[4] By providing a readily available ligand-linker moiety, this conjugate accelerates the synthesis of novel PROTACs for the degradation of a wide array of target proteins.
Core Concept: Mechanism of Action
This compound serves as a foundational component for the synthesis of PROTACs that leverage the CRBN E3 ligase.[4] Once conjugated to a ligand that binds a specific protein of interest, the resulting PROTAC orchestrates a series of intracellular events leading to the degradation of the target protein.
The mechanism unfolds as follows:
-
Ternary Complex Formation: The PROTAC molecule, featuring the Thalidomide moiety from Conjugate 58 and the POI-binding ligand, simultaneously binds to the CRBN E3 ligase and the target protein, forming a ternary complex.[2]
-
Ubiquitination: The induced proximity of the E3 ligase to the target protein facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[5]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[2] The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.
Quantitative Data Presentation
While specific quantitative data for PROTACs constructed using "this compound" is not publicly available, the following table summarizes representative data for Thalidomide-based PROTACs targeting various proteins. This data illustrates the typical potency and efficacy achievable with this class of degraders.
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | dBET1 | MV4;11 | 1.8 | >98 | [6] |
| SHP2 | 11 (ZB-S-29) | HeLa | 6.02 | >90 | [7] |
| CDK6 | CP-10 | MOLM-14 | 2.1 | ~90 | [3] |
| GFP-HaloTag7 | VH285-PEG4-C4-Cl | HEK293 | 19 | >90 | [3] |
Note: The data presented is for illustrative purposes and is derived from published studies on various Thalidomide-based PROTACs. The actual performance of a PROTAC synthesized using this compound will depend on the specific target ligand and the overall structure of the final PROTAC molecule.
Experimental Protocols
The following are detailed methodologies for key experiments essential for characterizing the activity of PROTACs developed using this compound.
Western Blot Analysis for Protein Degradation
This is the primary assay to quantify the degradation of the target protein.[8]
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[2]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein extract) to a new tube.[8]
-
Determine the protein concentration of each sample using a BCA assay.[8]
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[8]
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.[8]
-
Denature the samples by heating at 95-100°C for 5 minutes.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel, including a protein ladder.[8]
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.[8]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Wash the membrane three times for 5 minutes each with TBST.[8]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[2] A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST for 5-10 minutes each.[2]
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST for 5-10 minutes each.[2]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.[2]
-
Capture the chemiluminescent signal using an imaging system.[2]
-
Quantify the band intensities using image analysis software.[8]
-
Normalize the intensity of the POI band to the intensity of the corresponding loading control band.[8]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[8]
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[5]
Experimental Workflow:
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT):[5]
-
E1 activating enzyme
-
E2 conjugating enzyme
-
CRBN E3 ligase complex
-
Purified protein of interest (POI)
-
Ubiquitin
-
ATP
-
PROTAC (at various concentrations) or vehicle control (DMSO)
-
-
Include control reactions, such as omitting E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on these components.[5]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).[5]
-
-
Quench Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer.[5]
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.[5]
-
Transfer the proteins to a membrane and perform a Western blot using a primary antibody against the POI.[5]
-
A successful PROTAC-mediated ubiquitination will result in a ladder of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein.[5]
-
Cell Viability Assay
This assay assesses the effect of protein degradation on cell survival and proliferation.[9]
Experimental Workflow:
Methodology (using a luminescent ATP-based assay, e.g., CellTiter-Glo®):
-
Cell Seeding:
-
Compound Treatment:
-
Incubation:
-
Incubate the plate for the chosen duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[9]
-
-
Reagent Addition and Signal Detection:
-
Equilibrate the plate and the viability reagent to room temperature.[10]
-
Add the viability reagent to each well.[10]
-
Mix the contents on an orbital shaker to induce cell lysis.[10]
-
Incubate at room temperature to stabilize the luminescent signal.[10]
-
Record the luminescence using a plate-reading luminometer.[9]
-
-
Data Analysis:
Conclusion
This compound, by providing a validated Thalidomide-based building block, represents a valuable tool for researchers in the field of targeted protein degradation. Its use can significantly expedite the synthesis of novel PROTACs that recruit the CRBN E3 ligase, a well-established and effective mediator of protein degradation. The successful development of such PROTACs, however, relies on rigorous experimental validation. The protocols and conceptual frameworks outlined in this guide provide a solid foundation for the characterization of these next-generation therapeutic agents, ultimately contributing to the advancement of targeted protein degradation as a powerful strategy to combat a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Cellular Uptake and Distribution of a Thalidomide-Based E3 Ligase Ligand-Linker Conjugate: A Case Study of dBET1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. "E3 Ligase Ligand-linker Conjugate 58," a commercially available building block, incorporates a thalidomide-based ligand for the E3 ligase Cereblon (CRBN). While specific cellular uptake and distribution data for this particular conjugate is not extensively published, a comprehensive understanding can be gained by examining a well-characterized PROTAC that utilizes a similar thalidomide-based CRBN ligand: dBET1.
This technical guide will provide an in-depth analysis of the cellular uptake, distribution, and mechanism of action of dBET1 as a representative thalidomide-based PROTAC. It will include quantitative data, detailed experimental protocols, and visualizations to aid researchers in the design and evaluation of their own E3 ligase ligand-linker conjugates.
Mechanism of Action: The PROTAC-induced Degradation Pathway
The primary mechanism of action for dBET1 and other similar PROTACs is the induced degradation of their target proteins, in this case, the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). This process can be visualized as a catalytic cycle within the cell.
Figure 1: PROTAC Mechanism of Action.
Once inside the cell, dBET1 facilitates the formation of a ternary complex between the target protein (BRD4) and the E3 ligase Cereblon (CRBN). This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The dBET1 molecule is then released to engage in another degradation cycle.
Quantitative Analysis of Cellular Activity
The cellular activity of dBET1 is typically quantified by measuring the degradation of its target proteins. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (hours) | Reference |
| SUM149 (Breast Cancer) | BRD4 | 430 | >85 | 18 | [1] |
| MM.1S (Multiple Myeloma) | BRD4 | 280 | 77 | 24 | [2] |
Table 1: Quantitative Degradation Parameters for dBET1. [1][2]
Time-course experiments have demonstrated the rapid action of dBET1. In MV4;11 acute myeloid leukemia (AML) cells, significant depletion of BRD4 was observed within one hour of treatment with 100 nM dBET1, with complete degradation occurring at two hours.[1]
Experimental Protocols
A variety of experimental techniques are employed to study the cellular uptake, distribution, and activity of PROTACs like dBET1.
Quantification of Target Protein Degradation by Western Blot
Western blotting is a standard method to visualize and quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MV4;11) at an appropriate density in 6-well plates. Allow cells to adhere overnight before treating with a dose-response of dBET1 (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 18 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-vinculin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the target protein signal to the loading control.[3]
Figure 2: Western Blot Workflow.
Analysis of Subcellular Distribution by Immunofluorescence
Immunofluorescence microscopy allows for the visualization of the target protein within the cell and can provide qualitative information on its degradation in different cellular compartments.
Protocol:
-
Cell Culture and Treatment: Grow adherent cells (e.g., SUM149) on coverslips in a 24-well plate. Treat with dBET1 at various concentrations for the desired time.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in TBST) for 1 hour.
-
Incubate with the primary antibody against BRD4 diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.[4]
Subcellular Fractionation for Quantitative Distribution Analysis
To obtain more quantitative data on the subcellular localization of a PROTAC and its target protein, subcellular fractionation can be performed, followed by Western blotting or LC-MS/MS analysis of the fractions.
Protocol:
-
Cell Culture and Treatment: Treat a large population of cells with dBET1.
-
Cell Lysis and Homogenization:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.
-
The resulting supernatant contains the cytosolic fraction. The pellet from the first spin contains the nuclear fraction.
-
-
Analysis of Fractions: Analyze the protein content of each fraction by Western blot to determine the localization of the target protein. The concentration of the PROTAC in each fraction can be quantified using LC-MS/MS.[5]
Figure 3: Subcellular Fractionation Workflow.
Quantification of Intracellular PROTAC Concentration by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the intracellular concentration of small molecules like PROTACs.
Protocol:
-
Cell Culture and Treatment: Plate a known number of cells and treat with the PROTAC for various time points.
-
Cell Harvesting and Lysis:
-
After treatment, rapidly wash the cells with ice-cold PBS to remove extracellular compound.
-
Lyse the cells using a known volume of lysis buffer (e.g., methanol/water mixture).
-
-
Sample Preparation:
-
Add an internal standard to the cell lysate.
-
Precipitate proteins (e.g., with acetonitrile) and centrifuge to clear the lysate.
-
Evaporate the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific multiple reaction monitoring (MRM) method for the PROTAC and the internal standard.
-
Separate the analytes using a suitable HPLC column and gradient.
-
Quantify the PROTAC concentration by comparing its peak area to that of the internal standard against a standard curve prepared in a similar matrix.[6]
-
Conclusion
This technical guide provides a framework for understanding and investigating the cellular uptake and distribution of thalidomide-based E3 ligase ligand-linker conjugates, using the well-studied PROTAC dBET1 as a representative example. The provided quantitative data, detailed experimental protocols, and workflow diagrams offer a valuable resource for researchers in the field of targeted protein degradation. By applying these methodologies, scientists can effectively characterize the cellular pharmacology of novel PROTACs, a critical step in the development of this promising new class of therapeutics. Further investigation into the specific cellular uptake mechanisms, such as passive diffusion versus active transport, and more detailed subcellular distribution studies will continue to refine our understanding and aid in the rational design of next-generation protein degraders.
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of E3 Ligase Ligand-Linker Conjugate 58: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical evaluation data for a Proteolysis Targeting Chimera (PROTAC) specifically utilizing "E3 Ligase Ligand-linker Conjugate 58" (CAS 2172820-14-1) is limited. This guide provides a comprehensive overview based on the confirmed identity of this conjugate as a von Hippel-Lindau (VHL) E3 ligase ligand connected to a PEG5 linker ((S,R,S)-AHPC-PEG5-COOH). The quantitative data and experimental protocols presented herein are representative of similar VHL-recruiting PROTACs and are intended to serve as a robust framework for preclinical evaluation.
Introduction to this compound
This compound is a key building block in the synthesis of PROTACs, a revolutionary class of therapeutic agents designed for targeted protein degradation. This conjugate features a high-affinity ligand for the VHL E3 ubiquitin ligase, connected to a flexible polyethylene (B3416737) glycol (PEG5) linker with a terminal carboxylic acid group ready for conjugation to a target protein ligand.[1][2][3] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs synthesized from this conjugate can selectively eliminate disease-causing proteins.
Molecular Profile:
| Identifier | Value |
| Chemical Name | (S)-21-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carbonyl)-22,22-dimethyl-19-oxo-4,7,10,13,16-pentaoxa-20-azatricosanoic acid |
| Alternative Names | (S,R,S)-AHPC-PEG5-COOH; VH 032 amide-PEG5-acid[1] |
| CAS Number | 2172820-14-1[1][2][3] |
| Molecular Formula | C₃₆H₅₄N₄O₁₁S[1][2] |
| Molecular Weight | 750.91 g/mol [1] |
Mechanism of Action: VHL-Mediated Protein Degradation
PROTACs constructed using Conjugate 58 function by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the VHL E3 ligase complex. This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another degradation cycle.
Quantitative Data Presentation
The following tables summarize representative data from preclinical studies of VHL-recruiting PROTACs, illustrating key parameters for evaluation.
Table 1: Representative Cellular Degradation Potency
| Parameter | Description | Cell Line | Value |
| DC₅₀ | Concentration for 50% degradation of the target protein. | Relevant Cancer Cell Line | 5.0 nM[3] |
| Dₘₐₓ | Maximum degradation level achieved. | Relevant Cancer Cell Line | >90%[4] |
| t₁/₂ | Time to 50% degradation. | Relevant Cancer Cell Line | 4 hours[5] |
Table 2: Representative Binding Affinities and Ternary Complex Formation
| Binding Interaction | Assay Method | Dissociation Constant (Kᴅ) |
| PROTAC to Target Protein | Isothermal Titration Calorimetry (ITC) | 75 nM[5] |
| PROTAC to VHL E3 Ligase | Surface Plasmon Resonance (SPR) | 185 nM[6] |
| Ternary Complex (POI-PROTAC-VHL) | Fluorescence Polarization (FP) | 50 nM[5] |
Table 3: Representative In Vivo Efficacy in Tumor Xenograft Model
| Animal Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) |
| NOD-SCID Mice | Vehicle Control | N/A | 0% |
| NOD-SCID Mice | PROTAC | 50 mg/kg, daily IP injection | 85% |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PROTACs. Below are protocols for key experiments.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., a human cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[8]
In Vivo Efficacy Study in a Tumor Xenograft Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of a PROTAC.[9]
-
Animal Model and Cell Implantation: Use immunocompromised mice (e.g., NOD-SCID). Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring and Group Randomization: Monitor tumor growth. When tumors reach a desired size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Formulation and Dosing: Formulate the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).[10] Administer the PROTAC via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volumes regularly. At the end of the study, calculate the Tumor Growth Inhibition (TGI) relative to the vehicle control group.
-
Pharmacodynamic Analysis: Harvest tumors and analyze by Western blot or other methods to confirm target protein degradation in the tumor tissue.[6]
Conclusion
This compound represents a valuable tool for the development of VHL-recruiting PROTACs. The preclinical evaluation of these novel therapeutics requires a systematic approach, encompassing the quantification of cellular degradation, assessment of binding affinities, and rigorous in vivo efficacy studies. The data and protocols provided in this guide offer a foundational framework for researchers to advance the development of next-generation targeted protein degraders.
References
- 1. medkoo.com [medkoo.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Characterization of E3 Ligase Ligand-Linker Conjugates in Cell Culture for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins within the cell.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3]
The E3 ligase ligand-linker conjugate is a crucial intermediate in the synthesis of PROTACs.[5][][] This component comprises the E3 ligase ligand and the linker, which can then be conjugated to a ligand for a specific POI to create the final PROTAC molecule. This document provides a detailed protocol for the cellular application and evaluation of a representative E3 ligase ligand-linker conjugate after its incorporation into a model PROTAC. For the purpose of this protocol, we will consider a hypothetical PROTAC, "PROTAC-X," constructed from "E3 Ligase Ligand-linker Conjugate 58" (a Cereblon [CRBN] ligand with a polyethylene (B3416737) glycol [PEG] linker) and a ligand targeting Bromodomain-containing protein 4 (BRD4), a well-established target for PROTAC-mediated degradation.[4]
The following protocols describe the necessary steps to assess the efficacy and specificity of PROTAC-X in a cell-based model, including the evaluation of target protein degradation and cellular viability.
Signaling Pathway: PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent degradation of a target protein.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the cellular activity of a novel PROTAC synthesized from an E3 ligase ligand-linker conjugate.
Caption: Workflow for cell-based PROTAC evaluation.
Experimental Protocols
Cell Culture and Maintenance
This protocol is based on the use of HEK293T cells, a commonly used cell line for initial PROTAC evaluation.
-
Cell Line: HEK293T (Human Embryonic Kidney 293T)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
Preparation of PROTAC-X Stock Solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
Procedure:
-
Prepare a 10 mM stock solution of PROTAC-X in DMSO.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
-
Protocol for Western Blot Analysis of BRD4 Degradation
This experiment aims to quantify the degradation of the target protein BRD4 following treatment with PROTAC-X.
-
Materials:
-
HEK293T cells
-
6-well cell culture plates
-
PROTAC-X stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Methodology:
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density of 5 x 10⁵ cells per well. Allow cells to adhere and grow for 24 hours.
-
Cell Treatment:
-
Prepare serial dilutions of PROTAC-X in complete medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC-X dose.
-
Aspirate the old medium from the cells and add 2 mL of the medium containing the different concentrations of PROTAC-X or vehicle.
-
Incubate the cells for a specified time period (e.g., 24 hours).[8]
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.
-
Protocol for Cell Viability Assay
This experiment assesses the cytotoxicity of PROTAC-X.[8]
-
Materials:
-
HEK293T cells
-
96-well, opaque-walled cell culture plates
-
PROTAC-X stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Cell Treatment: Prepare serial dilutions of PROTAC-X and treat the cells as described in the Western Blot protocol. Ensure each concentration has multiple replicates (e.g., triplicates).
-
Assay:
-
After the 24-hour treatment period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the average luminescence for each treatment group. Normalize the data to the vehicle control (set to 100% viability) and plot cell viability (%) against PROTAC-X concentration.
-
Data Presentation
The following tables present hypothetical data from the experiments described above.
Table 1: Dose-Dependent Degradation of BRD4 by PROTAC-X
| PROTAC-X Concentration | Normalized BRD4 Level (%) (Mean ± SD, n=3) |
| Vehicle (DMSO) | 100 ± 5.2 |
| 1 nM | 85 ± 4.1 |
| 10 nM | 42 ± 3.5 |
| 100 nM | 15 ± 2.8 |
| 1 µM | 9 ± 1.9 |
| 10 µM | 12 ± 2.1 |
From this data, the DC₅₀ (concentration for 50% degradation) can be calculated.
Table 2: Cytotoxicity Profile of PROTAC-X
| PROTAC-X Concentration | Cell Viability (%) (Mean ± SD, n=3) |
| Vehicle (DMSO) | 100 ± 4.5 |
| 1 nM | 99 ± 3.8 |
| 10 nM | 98 ± 4.0 |
| 100 nM | 95 ± 3.2 |
| 1 µM | 92 ± 2.9 |
| 10 µM | 88 ± 3.5 |
This data indicates that PROTAC-X exhibits low cytotoxicity at concentrations effective for BRD4 degradation.
References
- 1. Discovery of Ligands for TRIM58, a Novel Tissue-Selective E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Animal Studies of E3 Ligase Ligand-Linker Conjugates (PROTACs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to harness the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4] This catalytic mechanism allows for sub-stoichiometric, potent, and sustained protein knockdown, offering a promising strategy to target proteins previously considered "undruggable."[4][5]
This document provides a comprehensive guide for the in vivo evaluation of E3 ligase ligand-linker conjugates, such as a hypothetical "Conjugate 58," in animal models. It outlines the general mechanism of action, key experimental protocols, and data interpretation for preclinical studies.
Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[1][2]
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]
-
Catalytic Cycle: The PROTAC molecule is released after degradation and can engage in further cycles of targeting the POI for degradation.[4][5]
Experimental Protocols
The following protocols provide a generalized framework for the in vivo evaluation of a PROTAC. Researchers should adapt these methodologies based on the specific characteristics of their molecule and animal model.
In Vivo Xenograft Efficacy Study
This protocol describes a typical methodology for assessing the anti-tumor efficacy of a PROTAC in a mouse xenograft model.
a. Animal Model and Cell Line
-
Animal: 6-8 week old female athymic nude mice or other suitable immunodeficient strains.[1]
-
Cell Line: A cancer cell line expressing the target protein of interest.
b. Tumor Implantation
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a mixture of serum-free media and Matrigel (e.g., 1:1 ratio).[6]
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells (in 100-200 µL) into the flank of each mouse.[6]
c. Treatment
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).[6]
-
Randomize mice into control and treatment groups.
-
Prepare the PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage: 0.5% methylcellulose (B11928114) in water).[1][6]
-
Administer the PROTAC at the desired dose and schedule (e.g., once daily).[1] The control group receives the vehicle only.
d. Monitoring and Endpoints
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[1][6]
-
Body Weight: Monitor animal body weight 2-3 times per week as an indicator of general toxicity.[6]
-
Primary Endpoint: At the end of the study, euthanize the animals, and excise and weigh the tumors.[1]
Pharmacodynamic (PD) and Pharmacokinetic (PK) Studies
a. Pharmacodynamics (Target Engagement and Degradation)
-
At the end of the efficacy study, or at specific time points, collect tumors and other relevant tissues.[6]
-
Western Blotting: Homogenize tissue samples and perform western blotting to quantify the levels of the target protein and related pathway proteins.[]
-
Immunohistochemistry (IHC): Fix tumor tissues in formalin, embed in paraffin, and section.[1] Perform IHC with an antibody against the target protein to assess its expression and localization.[1]
b. Pharmacokinetics (Drug Exposure)
-
Conduct single or multiple dosing studies in appropriate animal models (e.g., mice, rats).[]
-
Collect blood samples at various time points post-administration.
-
Process blood to obtain plasma and analyze the concentration of the PROTAC using methods like LC-MS/MS.
-
Calculate key PK parameters such as Cmax, AUC, and half-life (t1/2).[]
Safety and Toxicity Evaluation
-
Acute Toxicity: Administer single, escalating doses of the PROTAC to animals and monitor for short-term adverse effects, changes in behavior, and body weight.[]
-
Chronic Toxicity: Conduct longer-term studies with repeated dosing (e.g., 28 or 90 days) to assess the impact on animal growth, organ function, and tissue pathology.[]
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format for easy comparison. Below are examples of tables for presenting efficacy and pharmacodynamic data.
Table 1: In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (mg) |
| Vehicle Control | - | 1500 ± 250 | - | 1.5 ± 0.3 |
| Conjugate 58 | 50 mg/kg, q.d. | 500 ± 100 | 66.7 | 0.5 ± 0.1 |
| Conjugate 58 | 100 mg/kg, q.d. | 200 ± 50 | 86.7 | 0.2 ± 0.05 |
Table 2: Pharmacodynamic Analysis of Target Protein Degradation
| Treatment Group | Dose (mg/kg) | Time Point | Target Protein Level (% of Vehicle) in Tumor |
| Vehicle Control | - | 24h | 100 ± 15 |
| Conjugate 58 | 50 | 24h | 35 ± 10 |
| Conjugate 58 | 100 | 24h | 10 ± 5 |
| Conjugate 58 | 100 | 48h | 25 ± 8 |
Table 3: Representative In Vivo Data for Published PROTACs
| PROTAC | Target | Animal Model | Administration | Key Findings | Reference |
| ARV-471 | ERα | Xenograft | Oral | More robust ER degradation and tumor growth inhibition than fulvestrant. | [1] |
| Unnamed ERα PROTAC | ERα | MCF-7 Xenograft | Oral | Significant tumor growth inhibition and ERα degradation. | [1] |
| MZ1 | BRD4 | JQ1-resistant TNBC | Not Specified | Suppressed BRD4 expression in the tumor; lower toxicity compared to inhibitors. | [6] |
| PROTAC_ERRα | ERRα | MDA-MB-231 Xenograft | Intraperitoneal | Demonstrated in vivo protein knockdown. | [5] |
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Ligands for TRIM58, a Novel Tissue-Selective E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 5. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantitative Proteomics Analysis of PROTACs Derived from E3 Ligase Ligand-linker Conjugate 58
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and E3 Ligase Ligand-linker Conjugate 58
Targeted protein degradation (TPD) is a revolutionary strategy in drug discovery that aims to eliminate disease-causing proteins rather than just inhibiting their function.[1][2] This is achieved using Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][4][5]
This compound is a key chemical intermediate for the synthesis of PROTACs. It consists of a ligand for the Cereblon (CRBN) E3 ligase, based on Thalidomide, attached to a linker.[6][7] This conjugate can be readily coupled to a ligand for a protein of interest (POI) to generate a complete PROTAC molecule. The modular nature of this conjugate accelerates the discovery and development of new protein degraders for various therapeutic targets.[]
Quantitative proteomics, particularly mass spectrometry-based approaches, is an indispensable tool in the development of PROTACs. It allows for the precise and comprehensive measurement of protein abundance changes across the entire proteome upon treatment with a PROTAC. This enables researchers to assess the potency and selectivity of their degrader molecules, identify on-target and off-target effects, and understand the downstream cellular consequences of target protein degradation.[1][8][9]
These application notes provide detailed protocols for utilizing quantitative proteomics to evaluate the efficacy and specificity of a hypothetical PROTAC, herein named PROTAC-58-POI , synthesized using this compound and a ligand for a specific protein of interest (POI).
Key Applications
-
Determination of Target Degradation Potency (DC50) and Kinetics: Quantify the dose-dependent and time-dependent degradation of the target protein.
-
Selectivity Profiling: Assess the specificity of the PROTAC by monitoring the abundance of thousands of other proteins in the cell.
-
Identification of Off-Target Effects: Uncover unintended protein degradation or accumulation that may lead to toxicity.
-
Pathway Analysis: Understand the downstream biological consequences of target protein degradation by identifying changes in related signaling pathways.[9]
-
Biomarker Discovery: Identify potential biomarkers to monitor the efficacy of the PROTAC in preclinical and clinical studies.[10]
Experimental Workflows and Protocols
Diagram: PROTAC-58-POI Mechanism of Action
Caption: Mechanism of action of a PROTAC derived from Conjugate 58.
Protocol 1: Cell Culture, Lysis, and Protein Digestion
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293, HeLa, or a disease-relevant cell line) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of PROTAC-58-POI (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Harvest cells by washing with ice-cold PBS and then scraping.
-
-
Cell Lysis:
-
Resuspend cell pellets in lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) supplemented with protease and phosphatase inhibitors.
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with 5 mM dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with 15 mM iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.
-
Dilute the sample 8-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 1 M.
-
Digest proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using C18 solid-phase extraction (SPE) cartridges.
-
Dry the purified peptides in a vacuum centrifuge and store them at -80°C until mass spectrometry analysis.
-
Diagram: Quantitative Proteomics Workflow
Caption: Workflow for quantitative proteomics analysis of PROTACs.
Protocol 2: LC-MS/MS Analysis using Data-Independent Acquisition (DIA)
-
LC-MS/MS Setup:
-
Use a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.
-
Reconstitute dried peptides in 2% acetonitrile (B52724)/0.1% formic acid.
-
Load a portion of the peptide sample (e.g., 1 µg) onto a trap column and then separate on an analytical column with a gradient of increasing acetonitrile concentration.
-
-
Data Acquisition (DIA mode):
-
Acquire data in DIA mode, which involves fragmenting all peptides within a series of wide precursor isolation windows covering the entire mass range (e.g., 400-1200 m/z).
-
This method allows for the comprehensive and unbiased fragmentation of all detectable peptides in the sample.[1]
-
In parallel, create a project-specific spectral library by acquiring data from a pooled sample in data-dependent acquisition (DDA) mode.
-
Protocol 3: Data Analysis
-
Spectral Library Generation:
-
Process the DDA files using a database search engine (e.g., Sequest, MaxQuant) to identify peptides and proteins.
-
Use the search results to build a comprehensive spectral library containing fragmentation patterns and retention times for all identified peptides.
-
-
DIA Data Processing:
-
Analyze the DIA raw files using software capable of spectral library searching (e.g., Spectronaut, DIA-NN).
-
The software will compare the fragment ion spectra in the DIA files to the spectra in the library to identify and quantify peptides.
-
-
Statistical Analysis:
-
Normalize the protein intensity data across all samples.
-
Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that show significant changes in abundance between the treated and control groups.
-
Visualize the results using volcano plots and heatmaps to highlight significant changes.
-
Data Presentation
The quantitative data should be summarized in clear and concise tables.
Table 1: Dose-Dependent Degradation of Target Protein (POI) by PROTAC-58-POI
| PROTAC-58-POI Conc. (nM) | Mean Log2 Fold Change (vs. Vehicle) | p-value | % Degradation |
| 1 | -0.5 | 0.04 | 29% |
| 10 | -1.5 | <0.001 | 65% |
| 100 | -3.0 | <0.001 | 88% |
| 1000 | -3.2 | <0.001 | 90% |
Table 2: Selectivity Profile of PROTAC-58-POI (100 nM, 24h)
| Protein | Gene | Log2 Fold Change | p-value | Comment |
| Protein of Interest | POI | -3.0 | <0.001 | On-Target |
| Protein X | GENEX | -0.1 | 0.85 | No significant change |
| Protein Y | GENEY | 0.2 | 0.72 | No significant change |
| Off-target Protein Z | GENEZ | -1.2 | 0.03 | Potential Off-Target |
Logical Relationship Diagram
Diagram: Data Interpretation and Decision Making
Caption: Decision-making flowchart based on proteomics data.
Conclusion
The use of this compound provides a streamlined approach to the synthesis of novel PROTACs. The quantitative proteomics workflows detailed in these application notes are essential for the robust characterization of these molecules. By providing a comprehensive view of the cellular proteome, these methods enable the selection of PROTAC candidates with high potency and selectivity, ultimately accelerating the development of new therapeutics based on targeted protein degradation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Discovery of Ligands for TRIM58, a Novel Tissue-Selective E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound 2229725-27-1 | MCE [medchemexpress.cn]
- 8. Targeted Protein Degraders | Bruker [bruker.com]
- 9. Protein Degrader [proteomics.com]
- 10. MRM Targeted Quantitative Proteomics For Evaluating Protein Degrader Efficacy - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Biophysical Assays of E3 Ligase Ligand-Linker Conjugate Ternary Complex Formation
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A critical step in the mechanism of action of a PROTAC is the formation of a ternary complex consisting of the target protein, the PROTAC, and the E3 ligase. The stability and cooperativity of this ternary complex are key determinants of the efficacy of the PROTAC. Therefore, the biophysical characterization of ternary complex formation is essential for the development of effective PROTACs.
This document provides detailed application notes and protocols for several key biophysical assays used to characterize the formation of ternary complexes involving an E3 ligase, a target protein, and a ligand-linker conjugate (PROTAC). While the specific "E3 Ligase Ligand-linker Conjugate 58" is not publicly documented, the principles and methods described herein are broadly applicable to the study of any PROTAC-mediated ternary complex. We will use the well-characterized PROTAC MZ1, which recruits the BET bromodomain protein BRD4 to the von Hippel-Lindau (VHL) E3 ligase, as an exemplary system.[1]
Core Concepts in Ternary Complex Formation
The interaction between a PROTAC, a target protein (POI), and an E3 ligase can be broken down into a series of binary and ternary binding events. The key parameters to be determined are the binding affinities of the PROTAC for the POI and the E3 ligase individually (binary affinities), and the affinity of the ternary complex formation.
A crucial concept in the study of PROTACs is cooperativity (α) . Cooperativity is a measure of how the binding of one protein to the PROTAC affects the binding of the other protein.[2][3]
-
Positive cooperativity (α > 1): The formation of the binary complex between the PROTAC and one protein enhances the binding affinity for the second protein.
-
No cooperativity (α = 1): The binding of the two proteins to the PROTAC is independent.
-
Negative cooperativity (α < 1): The formation of the binary complex with one protein reduces the binding affinity for the second protein.
High positive cooperativity is often a desirable feature in a PROTAC as it can lead to the formation of a stable ternary complex even with weak binary affinities.[2]
Surface Plasmon Resonance (SPR)
Application Note:
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[4] It is widely used to determine the kinetics (association and dissociation rates, k_on and k_off) and affinity (equilibrium dissociation constant, K_D) of interactions.[1][5][6] For PROTACs, SPR can be used to characterize both the binary interactions and the formation of the ternary complex.[4][7] A common setup involves immobilizing the E3 ligase on the sensor chip and then flowing the PROTAC and the target protein over the surface.[7][8]
Experimental Workflow:
Caption: Workflow for SPR analysis of ternary complex formation.
Protocol: SPR Analysis of MZ1-mediated BRD4-VHL Ternary Complex Formation
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Biotinylated VHL E3 ligase complex (VBC: VHL, Elongin B, Elongin C)
-
BRD4 bromodomain (e.g., BRD4(BD2))
-
MZ1 PROTAC
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
Immobilization of E3 Ligase:
-
Equilibrate the streptavidin chip with running buffer.
-
Inject a solution of biotinylated VBC over the sensor surface to achieve the desired immobilization level (e.g., 500-1000 RU).
-
Block any remaining free streptavidin sites with biotin.
-
-
Binary Interaction Analysis (MZ1 and VHL):
-
Prepare a dilution series of MZ1 in running buffer.
-
Inject the MZ1 solutions over the VBC-immobilized surface at a constant flow rate.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between cycles if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.
-
-
Ternary Complex Formation Analysis:
-
Prepare a dilution series of BRD4(BD2).
-
For each BRD4(BD2) concentration, add a constant, saturating concentration of MZ1. Pre-incubate the mixtures.
-
Inject the pre-incubated solutions over the VBC-immobilized surface.
-
Monitor the association and dissociation of the ternary complex.
-
Fit the data to a ternary complex binding model to determine the kinetic and affinity constants for the ternary complex.
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the following equation: α = K_D (binary MZ1-VHL) / K_D (ternary BRD4-MZ1-VHL, with MZ1 binding to VHL in the presence of BRD4)
-
Quantitative Data Summary (Example):
| Interaction | K_D (nM)[1] | k_on (1/Ms)[1] | k_off (1/s)[1] | Cooperativity (α) |
| MZ1 - VHL | 29 | 1.2 x 10^5 | 3.5 x 10^-3 | - |
| MZ1 - BRD4(BD2) | 1 | 2.5 x 10^6 | 2.5 x 10^-3 | - |
| BRD4(BD2)-MZ1-VHL | 1.1 | 2.1 x 10^5 | 2.3 x 10^-4 | ~26 |
Isothermal Titration Calorimetry (ITC)
Application Note:
Isothermal Titration Calorimetry (ITC) is a label-free in-solution technique that directly measures the heat released or absorbed during a binding event.[9] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[9][10] ITC is a powerful tool for characterizing PROTAC ternary complexes as it provides a complete thermodynamic profile of the binding events.[1][11]
Experimental Workflow:
Caption: Workflow for ITC analysis of ternary complex formation.
Protocol: ITC Analysis of MZ1-mediated BRD4-VHL Ternary Complex Formation
Materials:
-
Isothermal Titration Calorimeter
-
VHL E3 ligase complex (VBC)
-
BRD4 bromodomain (e.g., BRD4(BD2))
-
MZ1 PROTAC
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations:
-
MZ1 into VBC: Load VBC into the sample cell and MZ1 into the syringe. Perform a series of injections of MZ1 into the VBC solution.
-
MZ1 into BRD4(BD2): Load BRD4(BD2) into the sample cell and MZ1 into the syringe. Perform the titration.
-
-
Ternary Titration:
-
Load VBC and a saturating concentration of MZ1 into the sample cell.
-
Load BRD4(BD2) into the syringe.
-
Titrate BRD4(BD2) into the VBC-MZ1 solution.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine K_D, ΔH, and n.
-
Calculate the entropy change (ΔS) from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(K_A).
-
Calculate cooperativity (α) as described for SPR.
-
Quantitative Data Summary (Example):
| Interaction | K_D (nM)[1] | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Cooperativity (α) |
| MZ1 - VHL | 66 | - | - | ~1 | - |
| MZ1 - BRD4(BD2) | 4 | - | - | ~1 | - |
| BRD4(BD2)-MZ1-VHL | 4.4 | - | - | ~1 | ~15 |
Fluorescence Polarization (FP)
Application Note:
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.[12][13] When a small fluorescent molecule (the tracer) binds to a larger protein, its rotation slows down, resulting in an increase in the polarization of its emitted light.[14] In the context of PROTACs, FP can be used in a competitive binding format to determine the affinity of the PROTAC for its target protein or E3 ligase. It can also be adapted to study the formation of the ternary complex.[12][13]
Experimental Workflow:
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aragen.com [aragen.com]
- 5. med.emory.edu [med.emory.edu]
- 6. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR Screening to Identify Resistance Mechanisms to E3 Ligase Ligand-linker Conjugate 58
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of targeted treatments.[1][2] E3 Ligase Ligand-linker Conjugate 58 is a novel therapeutic agent designed to induce the degradation of a specific oncoprotein via the ubiquitin-proteasome system. This technology, known as targeted protein degradation (TPD), offers a promising strategy to eliminate pathogenic proteins.[3] However, as with other targeted therapies, the development of resistance is anticipated.
This document provides a comprehensive guide for utilizing genome-wide CRISPR-Cas9 knockout screens to systematically identify and validate genes whose loss-of-function confers resistance to this compound.[1][4][5] Understanding these resistance mechanisms is crucial for developing effective combination therapies and patient stratification strategies.[6][7]
Principle of the Assay
CRISPR-Cas9 genome editing allows for the systematic knockout of individual genes in a pooled format.[4][8] By treating a population of cells, each with a single gene knockout, with this compound, cells harboring a gene knockout that confers resistance will survive and proliferate.[6] Subsequent deep sequencing of the guide RNA (gRNA) sequences in the surviving population allows for the identification of enriched gRNAs, thereby pinpointing the genes whose loss confers resistance.[7][9]
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule, or PROTAC (Proteolysis Targeting Chimera), that simultaneously binds to a target protein of interest and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[10][][] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Figure 1: Mechanism of Action of this compound.
Experimental Workflow
A genome-wide CRISPR-Cas9 knockout screen to identify resistance mechanisms involves several key steps, from cell line preparation to bioinformatics analysis and hit validation.
Figure 2: Experimental Workflow for CRISPR-Cas9 Resistance Screen.
Detailed Experimental Protocols
Cell Line Preparation and Cas9 Expression
-
Cell Culture : Culture the chosen cancer cell line in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lentivirus Production : Co-transfect HEK293T cells with the lentiCas9-Blast plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest : Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Transduction and Selection : Transduce the cancer cell line with the Cas9-expressing lentivirus. After 48 hours, select for Cas9-expressing cells using blasticidin at a predetermined concentration.
-
Cas9 Activity Assay : Validate Cas9 activity in the stable cell line using a functional assay, such as transduction with a gRNA targeting a surface protein (e.g., CD81) followed by FACS analysis.
Genome-Wide CRISPR Library Transduction
-
Lentiviral Library Production : Produce the pooled lentiviral gRNA library (e.g., GeCKO v2) using the same method as for the Cas9 lentivirus.
-
Determine Viral Titer : Titer the lentiviral library on the Cas9-expressing cell line to determine the volume of virus needed to achieve a multiplicity of infection (MOI) of 0.3. A low MOI ensures that most cells receive a single gRNA.
-
Library Transduction : Seed the Cas9-expressing cells and transduce them with the gRNA library at an MOI of 0.3. Ensure a sufficient number of cells are transduced to maintain a library representation of at least 500 cells per gRNA.
Drug Selection and Sample Collection
-
Antibiotic Selection : 48 hours post-transduction, select the transduced cells with puromycin to eliminate non-transduced cells.
-
Baseline Sample (T0) : After puromycin selection is complete, harvest a representative population of cells to serve as the baseline (T0) control.
-
Drug Treatment : Split the remaining cells into two arms: a control group treated with DMSO and a treatment group treated with a predetermined concentration of this compound (e.g., GI70-90 to apply high drug pressure for a resistance screen).[6]
-
Cell Culture Maintenance : Passage the cells every 2-3 days for the duration of the experiment (e.g., 14-21 days), maintaining a cell count that preserves library representation.
-
Endpoint Sample Collection : At the end of the treatment period, harvest cells from both the control and treatment arms.
gRNA Sequencing and Data Analysis
-
Genomic DNA Extraction : Extract genomic DNA from the T0 and endpoint cell pellets.
-
gRNA Amplification : Amplify the integrated gRNA sequences from the genomic DNA using a two-step PCR protocol to add Illumina sequencing adapters and barcodes.
-
Next-Generation Sequencing : Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform, aiming for a read depth of at least 200-500 reads per gRNA.[7]
-
Bioinformatic Analysis :
-
Quality Control : Assess the quality of the sequencing reads.
-
Read Alignment : Align the sequencing reads to the gRNA library to obtain read counts for each gRNA.
-
Gene-Level Enrichment Analysis : Utilize software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify genes that are significantly enriched in the treatment group compared to the control group.[7][13]
-
Data Presentation
The primary output of the bioinformatic analysis is a ranked list of genes whose knockout is associated with resistance. This data should be summarized in a clear and structured table.
Table 1: Top Gene Hits from CRISPR Screen for Resistance to this compound
| Rank | Gene Symbol | Description | Log2 Fold Change (Treatment vs. Control) | p-value | False Discovery Rate (FDR) |
| 1 | GENE_A | E3 Ubiquitin Ligase Substrate Receptor | 5.8 | 1.2e-8 | 2.5e-7 |
| 2 | GENE_B | Component of the Proteasome | 5.2 | 3.5e-8 | 5.1e-7 |
| 3 | GENE_C | Upstream Activator of Target Protein | 4.9 | 8.1e-7 | 9.3e-6 |
| 4 | GENE_D | Negative Regulator of Apoptosis | 4.5 | 1.5e-6 | 1.2e-5 |
| 5 | GENE_E | Drug Efflux Pump | 4.1 | 5.6e-6 | 3.7e-5 |
Bioinformatic Analysis Logic
The core logic of the data analysis is to identify gRNAs, and by extension genes, that are significantly more abundant in the drug-treated population compared to the control population at the end of the screen.
Figure 3: Bioinformatic Workflow for Analyzing CRISPR Screen Data.
Hit Validation
Genes identified as top hits from the primary screen require individual validation to confirm their role in resistance.
Protocol for Hit Validation:
-
Individual Gene Knockout : Design 2-3 independent gRNAs targeting each candidate gene.
-
Lentiviral Production and Transduction : Produce lentivirus for each individual gRNA and transduce the parental Cas9-expressing cell line.
-
Generate Knockout Cell Lines : Select transduced cells and expand them to generate stable knockout cell lines for each candidate gene. Confirm knockout efficiency by Western blot or Sanger sequencing.
-
Dose-Response Assays : Perform cell viability assays (e.g., CellTiter-Glo) on the knockout and parental cell lines across a range of this compound concentrations.
-
Confirmation of Resistance : A rightward shift in the dose-response curve and an increase in the IC50 value for a knockout cell line compared to the parental line confirms that loss of the gene confers resistance.
Table 2: Hypothetical Validation Data for Top Candidate Genes
| Cell Line | Target Gene | IC50 (nM) for this compound | Fold Change in IC50 (vs. Parental) |
| Parental | - | 15.2 | 1.0 |
| GENE_A KO #1 | GENE_A | 165.8 | 10.9 |
| GENE_A KO #2 | GENE_A | 159.3 | 10.5 |
| GENE_B KO #1 | GENE_B | 148.1 | 9.7 |
| GENE_C KO #1 | GENE_C | 12.9 | 0.85 |
| Non-targeting Control | - | 16.5 | 1.1 |
Conclusion
Genome-wide CRISPR-Cas9 screens are a powerful and unbiased approach to identify genes and pathways that mediate resistance to novel therapeutics like this compound.[1][14] The protocols and workflows described in these application notes provide a robust framework for researchers to elucidate mechanisms of drug resistance, paving the way for the development of more durable and effective cancer treatments. The identification of validated resistance genes can inform rational combination strategies and aid in the design of next-generation degraders.
References
- 1. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of Ligands for TRIM58, a Novel Tissue-Selective E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. search.library.ucr.edu [search.library.ucr.edu]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 13. Computational Methods for Analysis of Large-Scale CRISPR Screens | Annual Reviews [annualreviews.org]
- 14. dunexbio.com [dunexbio.com]
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 58 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 58 is a pre-functionalized chemical moiety designed for the rapid synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker with a reactive functional group. This conjugate serves as a critical building block for researchers aiming to develop novel therapeutics in oncology by harnessing the power of targeted protein degradation.
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in the development of PROTACs for cancer research. While specific data for this particular conjugate is not extensively published, the protocols and principles outlined are based on well-characterized thalidomide-based PROTACs, such as those targeting BRD4 and the Androgen Receptor (AR), which are key targets in various cancers.
Mechanism of Action
PROTACs synthesized using this compound will recruit the CRBN E3 ligase to a specific protein of interest, leading to its degradation. The general mechanism is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via a warhead conjugated to the linker) and to CRBN (via the thalidomide (B1683933) moiety). This results in the formation of a POI-PROTAC-CRBN ternary complex.[3]
-
Ubiquitination: The formation of this complex brings the target protein into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.[4]
This process is catalytic, as the PROTAC molecule is released after degradation of the target protein and can engage another target protein molecule.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for High-Throughput Screening of E3 Ligase Ligand-Linker Conjugates
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation (TPD).
Introduction
Targeted protein degradation utilizing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. These molecules consist of a ligand for an E3 ubiquitin ligase, a ligand for a protein of interest (POI), and a chemical linker. By inducing proximity between the E3 ligase and the POI, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target protein. The discovery and optimization of potent and selective E3 ligase ligand-linker conjugates are critical for the development of effective degraders.
High-throughput screening (HTS) plays a pivotal role in identifying and characterizing these molecules from large compound libraries. This document provides an overview of common HTS strategies, detailed protocols for key assays, and guidance on data interpretation for the discovery of novel E3 ligase ligands and the optimization of ligand-linker conjugates.
Core Concept: The PROTAC Mechanism
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.
Figure 1: The PROTAC-mediated protein degradation pathway.
High-Throughput Screening Workflow
A typical HTS campaign for identifying and validating E3 ligase ligand-linker conjugates follows a multi-step workflow. This process begins with large-scale primary screens to identify initial hits, followed by secondary and tertiary assays for validation, characterization, and optimization.
Figure 2: General HTS workflow for E3 ligase conjugate discovery.
Key HTS Technologies and Protocols
Several robust technologies are available for the HTS of E3 ligase binders and PROTACs. Proximity-based assays like TR-FRET and AlphaScreen are particularly well-suited for studying the formation of the ternary complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based technology that measures the energy transfer between a donor and an acceptor fluorophore when they are brought close together, for instance, by the formation of a POI-PROTAC-E3 complex.[1][2] It is a homogeneous assay format highly amenable to HTS.[3]
References
Application Notes and Protocols: Synthesis of E3 Ligase Ligand-Linker Conjugate 58 Derivatives (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[][2][3] These molecules consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4][5] By bringing the POI into close proximity with an E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[][6] This catalytic mechanism offers a powerful alternative to traditional occupancy-based inhibitors.[2]
This document provides detailed protocols for the synthesis of derivatives of "E3 Ligase Ligand-linker Conjugate 58," a thalidomide-based conjugate that recruits the Cereblon (CRBN) E3 ligase.[7] The protocols will focus on conjugating this E3 ligase ligand-linker moiety to a ligand for a protein of interest, thereby creating a complete PROTAC molecule.
Signaling Pathway: The Ubiquitin-Proteasome System
The diagram below illustrates the general mechanism of action for a PROTAC molecule in inducing the degradation of a target protein via the ubiquitin-proteasome system.
References
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. precisepeg.com [precisepeg.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting E3 Ligase Ligand-Linker Conjugate 58 Degradation Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with E3 Ligase Ligand-Linker Conjugate 58 and other PROTAC (Proteolysis Targeting Chimera) molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during your protein degradation experiments.
Frequently Asked Questions (FAQs)
Issue 1: No or Poor Target Protein Degradation
Q1: My Western blot shows no change in my target protein levels after treatment with my E3 ligase conjugate. What are the potential causes and how can I troubleshoot this?
A1: Lack of degradation is a common issue. A systematic approach is necessary to pinpoint the problem. Here are the key factors to investigate:
-
Cellular Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[1][2] Poor permeability can lead to insufficient intracellular concentrations to induce degradation.[2]
-
Target Engagement: The conjugate must bind to both the target protein and the E3 ligase within the cell.
-
Ternary Complex Formation: Successful degradation relies on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6]
-
Productive Ternary Complex Geometry: Even if a ternary complex forms, it may not have the correct orientation for ubiquitin transfer.[1]
-
E3 Ligase Expression: The recruited E3 ligase must be expressed in the cell line being used.[11]
-
Proteasome Activity: The degradation of the ubiquitinated target is carried out by the proteasome.
-
High Protein Synthesis Rate: The cell might be producing new target protein at a rate that counteracts the degradation.[6]
-
Troubleshooting:
-
Perform a time-course experiment to find the optimal degradation window. Shorter treatment times may reveal more significant degradation before new protein synthesis occurs.[6]
-
-
Issue 2: The "Hook Effect" - Decreased Degradation at High Concentrations
Q2: I observe a bell-shaped dose-response curve where degradation is less efficient at higher concentrations of my conjugate. What is happening?
A2: This phenomenon is known as the "hook effect."[3][13] It occurs when, at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][3][13] This can lead to the misinterpretation of data, where a potent PROTAC might be mistaken for an inactive one if tested at concentrations that are too high.[13]
-
Troubleshooting:
-
Extend the Dose-Response Range: Test a wide range of concentrations, including lower (picomolar to nanomolar) and higher concentrations, to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax).[1][3][13] It is recommended to use at least 8-10 concentrations with half-log dilutions.[13]
-
Assess Ternary Complex Formation: Use biophysical assays like AlphaLISA, FRET, or SPR to directly measure ternary complex formation at different PROTAC concentrations. This can help correlate the hook effect with the formation of binary versus ternary complexes.[7][13]
-
Time-Course Experiment: Analyze degradation at multiple time points at both an optimal concentration and a higher, "hooked" concentration to understand the kinetics.[13]
-
Issue 3: Linker Optimization
Q3: How critical is the linker in my E3 ligase conjugate, and how do I optimize it?
A3: The linker is a critical determinant of PROTAC efficacy and is not just a simple spacer.[8][14] Its length, composition, rigidity, and attachment points significantly influence the formation and stability of the ternary complex, as well as the conjugate's overall physicochemical properties like solubility and cell permeability.[8][][14]
-
Linker Length:
-
Linker Composition:
-
Optimization Strategy:
-
Systematically synthesize and test a series of conjugates with varying linker lengths and compositions.[][16]
-
Use biophysical assays (e.g., SPR, ITC) to directly measure the formation and stability of the ternary complex for different linker designs.[8]
-
Evaluate the impact of linker modifications on cell permeability and degradation efficiency in cellular assays.[8]
-
Issue 4: Off-Target Effects
Q4: My conjugate is degrading the target protein, but I'm concerned about off-target effects. How can I assess and improve selectivity?
A4: Off-target effects, where the PROTAC degrades proteins other than the intended target, are a significant concern.[1][17]
-
Strategies to Identify Off-Target Effects:
-
Global Proteomics: Use mass spectrometry-based quantitative proteomics (e.g., TMT-based) to get a global view of protein level changes after PROTAC treatment. This is the most unbiased way to identify unintended degradation events.[1][17]
-
Transcriptomics (RNA-sequencing): This can help differentiate between protein degradation and changes in protein levels due to transcriptional regulation.[17]
-
-
Strategies to Improve Selectivity:
-
Optimize the Target-Binding Ligand: Use a more selective binder for your protein of interest.[1]
-
Modify the Linker: The linker's characteristics can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination.[1]
-
Change the E3 Ligase: Different E3 ligases have distinct sets of endogenous substrates and may form different off-target complexes.[1]
-
Validate Hits: Use orthogonal methods like Western blotting to validate potential off-targets identified through proteomics.[17]
-
Data Presentation
Table 1: Troubleshooting Summary for No or Poor Degradation
| Potential Cause | Recommended Action | Relevant Assays |
| Poor Cell Permeability | Modify linker; use prodrug strategies.[1][2] | PAMPA, Caco-2 Assay.[2] |
| No Target Engagement | Confirm binding of conjugate to target and E3 ligase.[1] | CETSA, NanoBRET.[1][4] |
| Inefficient Ternary Complex Formation | Redesign linker; use alternative E3 ligase ligand.[8][12] | Co-IP, SPR, AlphaLISA, TR-FRET.[6][7] |
| Low E3 Ligase Expression | Select a cell line with higher expression; transfect E3 ligase. | Western Blot, qPCR.[11] |
| Inactive Proteasome | Co-treat with proteasome inhibitor to confirm mechanism.[11] | Western Blot with MG132 co-treatment.[11] |
Table 2: Impact of Linker Modifications on BRD4 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PEG | 8 | 50 | 85 | 2.5 |
| PEG | 12 | 15 | 95 | 3.1 |
| Alkyl | 8 | 120 | 70 | 1.8 |
| Alkyl | 12 | 45 | 90 | 2.2 |
| Piperazine-Alkyl | 10 | 25 | 92 | 4.5 |
Note: Data is illustrative and compiled from general principles discussed in cited literature. Actual results will vary based on the specific target, ligands, and cell system.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with the E3 ligase conjugate.
Methodology:
-
Cell Seeding and Treatment: Plate cells (e.g., MCF-7, T47D) in 12-well plates and allow them to adhere overnight.[11] Treat cells with a serial dilution of the conjugate (e.g., 0.1 nM to 10 µM) for a specified time (typically 4-24 hours). Include a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][18]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[11]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the conjugate concentration to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the Target-PROTAC-E3 Ligase complex in a cellular context.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the conjugate at a concentration that gives strong degradation (e.g., 3-5x DC50). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[4]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein or the E3 ligase.[4]
-
Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.[4]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.[4]
-
Detection: Analyze the eluate by Western blotting for the presence of all three components: the target protein, the E3 ligase, and the bait protein used for the pull-down.[4]
In Vitro Ubiquitination Assay
This assay directly measures the ability of the conjugate to facilitate the ubiquitination of the target protein in a reconstituted system.[5]
Methodology:
-
Reaction Setup: Assemble reactions on ice in a final volume of 25 µL. A typical reaction contains E1 activating enzyme, E2 conjugating enzyme, the purified E3 ligase complex (e.g., CRL4-CRBN), the purified target protein, ubiquitin, and ATP.[5][20]
-
Initiate Reaction: Add the E3 ligase conjugate at various concentrations. Initiate the ubiquitination reaction by adding ATP.[5][20]
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes).
-
Quench and Analyze: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting, probing for the target protein. An increase in high molecular weight species (a "ladder" of bands) indicates polyubiquitination.[5]
Visualizations
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: The mechanism underlying the PROTAC hook effect.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of E3 Ligase Ligand-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of E3 Ligase Ligand-linker Conjugates, such as the hypothetical "Conjugate 58."
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during your experiments.
Issue 1: Poor or no cellular activity of my E3 Ligase Ligand-linker Conjugate despite high in vitro potency.
-
Question: My conjugate demonstrates high binding affinity to the target protein and the E3 ligase in biochemical assays, but shows weak or no effect in cell-based assays. What could be the problem?
-
Answer: A common reason for this discrepancy is poor cell permeability.[1] Proteolysis-targeting chimeras (PROTACs) and similar large molecules often have high molecular weights, which can hinder their ability to cross the cell membrane.[1][2] A systematic evaluation is necessary, starting with confirming target degradation and then investigating cellular permeability, target engagement, and ternary complex formation.[1]
Troubleshooting Workflow:
Troubleshooting workflow for poor cellular activity.
Issue 2: How can I improve the cell permeability of my conjugate?
-
Question: My experiments confirm that poor cell permeability is limiting the efficacy of my E3 Ligase Ligand-linker Conjugate. What strategies can I employ to enhance its uptake into cells?
-
Answer: Several chemical modification strategies can be employed to improve cell permeability. These primarily focus on modifying the linker, employing prodrug strategies, or adding cell-penetrating moieties.[2]
Strategies to Enhance Cell Permeability:
Strategy Description Key Considerations Linker Modification Modifying the linker's structure and properties can significantly impact permeability.[2] - Rigidification: Introducing rigid elements like piperidine (B6355638) or piperazine (B1678402) can improve permeability.[2][3] - Shortening/Lipophilicity: Using shorter, more lipophilic linkers can sometimes be beneficial, though this is not always the case.[4][5] - Polarity Modulation: The introduction of polar motifs can improve aqueous solubility and permeability.[3] Prodrug Approach Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance passive diffusion.[2][6] - Ester bonds are commonly used for this purpose.[2] - The prodrug must be stable in plasma but efficiently cleaved inside the cell. Conjugation Strategies Attaching molecules that facilitate cell entry. - Cell-Penetrating Peptides (CPPs): Short peptides that can traverse the cell membrane.[7] - Receptor Ligands: Conjugating ligands for cell surface receptors (e.g., folate receptor) can mediate uptake.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties that influence the cell permeability of E3 Ligase Ligand-linker Conjugates?
A1: Due to their large size, these conjugates often fall outside the "Rule of 5" for oral bioavailability.[2] Key properties influencing their permeability include:
-
Molecular Weight (MW): Most PROTACs have a high MW (often >800 Da), which is a primary obstacle to passive diffusion.[2]
-
Polar Surface Area (PSA): A high PSA can hinder membrane permeability.
-
Lipophilicity (logP/logD): A balance is crucial. While increased lipophilicity can improve membrane partitioning, excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can negatively impact permeability.
Q2: Which experimental assays are recommended for assessing cell permeability?
A2: A combination of assays is often recommended to get a comprehensive understanding of a compound's permeability.
| Assay | Principle | Information Provided |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Measures passive diffusion across an artificial lipid membrane.[4][7] | Provides a high-throughput initial screen for passive permeability. |
| Caco-2 Permeability Assay | Uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive diffusion and active transport.[8] | Offers a more biologically relevant measure of permeability and can identify compounds that are subject to efflux pumps. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stability of a target protein in the presence of a ligand. | Confirms target engagement within the cell, indirectly suggesting the compound has entered the cell.[1] |
| NanoBRET™ Target Engagement Assays | A live-cell method to determine the binding affinity of the conjugate to both the target protein and the E3 ligase. | Provides real-time evidence of intracellular target engagement.[1] |
| LC-MS/MS-based Cellular Uptake | Directly quantifies the intracellular concentration of the conjugate. | Gives a direct measure of how much compound is getting into the cells.[9] |
Q3: How does the choice of E3 ligase ligand affect cell permeability?
A3: The E3 ligase ligand is a critical component of the conjugate and its physicochemical properties contribute to the overall properties of the molecule.[10] Ligands for commonly used E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) have been extensively optimized for binding affinity and to present suitable vectors for linker attachment.[11][12] The choice of ligand and its attachment point can influence the overall conformation and properties of the conjugate, thereby affecting its permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor Plate:
-
Dissolve the test conjugate in a suitable buffer (e.g., PBS) to a final concentration of 100 µM.
-
Add 200 µL of the compound solution to each well of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a solution of 1% lecithin (B1663433) in dodecane.
-
Add 200 µL of buffer to each well of the acceptor plate.
-
-
Assay Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the filters are in contact with the solutions.
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the conjugate in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
-
Calculation of Permeability Coefficient (Pe):
-
The permeability coefficient is calculated using established formulas that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment:
-
Treat cells expressing the target protein with the E3 Ligand-linker Conjugate at the desired concentration for 1-4 hours. Include a vehicle control.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or the target protein overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the target protein and the E3 ligase to detect the presence of the ternary complex.
Expected Outcome Visualization:
Expected Co-IP result confirming ternary complex formation. -
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. contractpharma.com [contractpharma.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 12. researchgate.net [researchgate.net]
E3 Ligase Ligand-linker Conjugate 58 hook effect and how to mitigate it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving E3 Ligase Ligand-linker Conjugate 58 . A common challenge encountered with PROTACs synthesized from this conjugate is the "hook effect," and this guide offers strategies to identify, understand, and mitigate this phenomenon.
Frequently Asked questions (FAQs)
Q1: What is this compound?
This compound is a chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of a Thalidomide derivative, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker.[1] This conjugate is an intermediate molecule that can be coupled to a ligand for a specific protein of interest (POI) to create a complete PROTAC molecule designed to induce the degradation of that POI.
Q2: What is the "hook effect" in the context of a PROTAC synthesized with Conjugate 58?
The "hook effect" is a paradoxical phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2] This results in a bell-shaped dose-response curve, where maximal protein degradation (Dmax) is observed at an optimal PROTAC concentration, and further increases in concentration lead to reduced degradation.[3]
Q3: What causes the hook effect?
The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[3] A PROTAC's function relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase (CRBN in this case).[4] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or CRBN, forming binary complexes (Target-PROTAC or CRBN-PROTAC).[5] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[3]
Q4: Why is it critical to address the hook effect?
Failing to recognize the hook effect can lead to the misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as inactive if it is tested at concentrations that are too high, placing it on the downward slope of the bell-shaped curve where degradation is minimal.[2] This can result in the premature abandonment of promising compounds and hinder structure-activity relationship (SAR) studies.[3]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with PROTACs developed from this compound.
Issue 1: A bell-shaped dose-response curve is observed in the protein degradation assay.
-
Likely Cause: This is a classic presentation of the hook effect.[3]
-
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect: Perform a dose-response experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end, to fully delineate the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Employ biophysical assays like TR-FRET or AlphaLISA to directly measure the formation of the ternary complex at various PROTAC concentrations. This will help correlate ternary complex formation with the observed degradation profile.[6]
-
Issue 2: The PROTAC shows weak or no degradation at expected concentrations.
-
Likely Cause: The tested concentrations may be too high and fall entirely within the hook effect region, or there could be other underlying experimental issues.[3]
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: Expand the concentration range significantly, including very low (picomolar to nanomolar) and very high (micromolar) concentrations. The optimal concentration for degradation may be much lower than initially anticipated.[3]
-
Verify E3 Ligase Expression: Confirm that the cell line used expresses sufficient levels of CRBN, the E3 ligase recruited by Conjugate 58.[7]
-
Check Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability. Consider performing cellular uptake assays to ensure the PROTAC is reaching its intracellular targets.[6]
-
Confirm Target Engagement: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET™ to verify that the PROTAC is binding to both the target protein and CRBN within the cells.[6]
-
Issue 3: How can the hook effect be mitigated in future experiments?
-
Strategies for Mitigation:
-
Optimize PROTAC Concentration: The most straightforward approach is to use the PROTAC at its optimal concentration for maximal degradation, as determined from a full dose-response curve.[7]
-
Enhance Ternary Complex Cooperativity: Rational design of the linker connecting the target ligand to Conjugate 58 can introduce favorable protein-protein interactions between the target and CRBN. This positive cooperativity stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.[6][8]
-
Time-Course Experiments: Conduct time-course experiments at both the optimal concentration and a higher, "hooked" concentration. This can provide insights into the kinetics of degradation and ternary complex formation.[2]
-
Data Presentation
The following tables summarize hypothetical quantitative data from experiments with a PROTAC synthesized from this compound, illustrating a typical hook effect.
Table 1: Dose-Response of a Hypothetical PROTAC on Target Protein Degradation
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 1 | 50 |
| 10 | 20 |
| 100 | 15 (Dmax) |
| 500 | 30 |
| 1000 | 55 |
| 5000 | 80 |
This table illustrates a typical hook effect, with maximal degradation (Dmax) observed at 100 nM and a reduction in efficacy at higher concentrations.
Table 2: Ternary Complex Formation Measured by TR-FRET
| PROTAC Concentration (nM) | TR-FRET Signal (Arbitrary Units) |
| 0 | 50 |
| 1 | 200 |
| 10 | 800 |
| 100 | 1500 (Maximal Ternary Complex Formation) |
| 500 | 1200 |
| 1000 | 700 |
| 5000 | 300 |
This table shows that the concentration for maximal ternary complex formation correlates with the concentration for maximal protein degradation, supporting the mechanistic basis of the hook effect.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Seeding: Plate cells at an appropriate density in 12-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the PROTAC in complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[7]
-
Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically 4-24 hours. Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[7]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized target protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the onset of the hook effect.[7]
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the appropriate assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged CRBN-DDB1 complex (e.g., GST-tagged) in assay buffer.
-
Prepare the FRET donor (e.g., anti-His-terbium) and acceptor (e.g., anti-GST-d2) antibodies.
-
-
Assay Plate Setup:
-
In a low-volume 384-well plate, add the target protein, CRBN-DDB1 complex, and PROTAC dilutions.
-
Include controls with no PROTAC and no proteins.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Second Incubation: Incubate the plate at room temperature, protected from light, to allow for antibody binding to the complex.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, exciting the donor and measuring the emission of both the donor and acceptor.
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect in ternary complex formation.
-
Visualizations
Caption: The hook effect: Optimal vs. High PROTAC concentrations.
Caption: Workflow for troubleshooting and optimizing PROTAC experiments.
Caption: A decision tree for troubleshooting PROTAC experiments.
References
Technical Support Center: Synthesis of E3 Ligase Ligand-Linker Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of E3 Ligase Ligand-Linker Conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the initial considerations before starting the synthesis of an E3 ligase ligand-linker conjugate?
Before beginning the synthesis, it is crucial to have a well-defined plan. Key considerations include the selection of the E3 ligase ligand (e.g., for Cereblon or VHL), the choice of a suitable linker with an appropriate length and composition, and the specific functional groups on both the ligand and the linker that will be used for conjugation. It is also important to consider the overall synthetic strategy, including the order of steps and the purification methods to be employed.
Q2: How do I select the appropriate linker for my E3 ligase ligand?
The choice of linker is critical for the efficacy of the final PROTAC molecule.[1] Linker design should consider its length, flexibility, and chemical composition, as these factors influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] Generic polyethylene (B3416737) glycol (PEG)-based linkers of varying lengths are often used initially to identify active conjugates.[2] The linker's properties also affect the physicochemical characteristics of the PROTAC, such as solubility and cell permeability.[1][3]
Q3: What are the most common challenges encountered during the conjugation reaction?
Common challenges in the conjugation step include low reaction yields, the formation of side products, and incomplete reactions. These issues can arise from steric hindrance, low reactivity of the functional groups, or suboptimal reaction conditions such as temperature, solvent, and catalysts. Careful optimization of these parameters is often necessary to achieve a successful conjugation.
Q4: What are the recommended methods for purifying E3 ligase ligand-linker conjugates?
Purification of the conjugate is essential to remove unreacted starting materials, reagents, and any side products. The most common purification technique is reverse-phase high-performance liquid chromatography (RP-HPLC). Other methods like flash column chromatography on silica (B1680970) gel may also be applicable depending on the polarity and stability of the compound.
Q5: How can I confirm the identity and purity of my synthesized conjugate?
The identity and purity of the final E3 ligase ligand-linker conjugate should be confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the structure. The purity is typically assessed by RP-HPLC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents or catalysts- Suboptimal reaction temperature- Steric hindrance around the reaction site- Inappropriate solvent | - Use fresh, high-quality reagents and catalysts.- Optimize the reaction temperature; some reactions may require heating or cooling.- Consider a different conjugation strategy or a longer, more flexible linker.- Screen different solvents to improve solubility and reaction kinetics. |
| Formation of Multiple Side Products | - Reactive functional groups on the ligand or linker are not adequately protected.- The coupling reaction is not selective.- The product is degrading under the reaction conditions. | - Use appropriate protecting groups for sensitive functionalities.- Optimize the reaction conditions (e.g., lower temperature, different coupling agent) to improve selectivity.- Monitor the reaction over time to identify the optimal reaction time and avoid product degradation. |
| Difficulty in Purifying the Conjugate | - The product has similar polarity to starting materials or impurities.- The product is unstable on the chromatography column.- The product is poorly soluble in the mobile phase. | - Optimize the HPLC gradient or try a different column chemistry.- Use an alternative purification method like preparative thin-layer chromatography (TLC).- Adjust the composition of the mobile phase to improve solubility. |
| Inconsistent Results Between Batches | - Variability in the quality of starting materials.- Minor deviations in reaction conditions.- Inconsistent work-up or purification procedures. | - Ensure consistent quality of all reagents and solvents.- Strictly control reaction parameters such as temperature, time, and stoichiometry.- Standardize all work-up and purification protocols. |
Experimental Protocols
General Protocol for Amide Coupling of an E3 Ligase Ligand to a Linker
This protocol describes a general procedure for conjugating an E3 ligase ligand containing a carboxylic acid to a linker with a primary amine using a standard peptide coupling reagent like HATU.
Materials:
-
E3 ligase ligand with a carboxylic acid group
-
Linker with a primary amine group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing linker (1.0 eq) in anhydrous DMF.
-
Slowly add the linker solution to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative RP-HPLC to obtain the desired E3 ligase ligand-linker conjugate.
-
Characterize the purified product by HRMS and NMR.
Data Presentation
Table 1: Optimization of Coupling Reagents for Conjugation
| Entry | Coupling Reagent | Base | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | HATU | DIPEA | 4 | 75 | 96 |
| 2 | HBTU | DIPEA | 4 | 68 | 94 |
| 3 | EDC/HOBt | DIPEA | 12 | 55 | 91 |
| 4 | T3P | Pyridine | 6 | 62 | 92 |
Table 2: Effect of Linker Length on Reaction Efficiency
| Entry | Linker Type | Linker Length (PEG units) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | PEG | 2 | 6 | 78 | 97 |
| 2 | PEG | 4 | 4 | 85 | 98 |
| 3 | PEG | 8 | 4 | 82 | 98 |
| 4 | Alkyl | 6 carbons | 8 | 70 | 95 |
Mandatory Visualizations
Caption: Workflow for the synthesis and validation of an E3 Ligase Ligand-Linker Conjugate.
Caption: Role of the E3 Ligase Ligand-Linker Conjugate within a PROTAC's mechanism of action.
References
stability issues with E3 Ligase Ligand-linker Conjugate 58 in solution
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 58. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide guidance for its effective use in your experiments.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter while working with this compound in solution.
Question 1: I am observing a gradual loss of my conjugate's concentration in aqueous buffer over time. What could be the cause?
Answer: The most likely cause is hydrolysis, particularly of the glutarimide (B196013) ring within the thalidomide (B1683933) moiety. Thalidomide and its derivatives are known to be susceptible to non-enzymatic hydrolysis, and this process is pH and temperature-dependent. The linker itself, if it contains ester or other labile functional groups, could also be a site of hydrolysis.
To mitigate this, consider the following:
-
pH of the Solution: Prepare your stock solutions in an anhydrous solvent like DMSO and make fresh dilutions into aqueous buffers immediately before use. If aqueous stock solutions are necessary, use a slightly acidic buffer (pH 6.0-6.5) to slow the rate of hydrolysis.
-
Temperature: Store aqueous solutions at 2-8°C and avoid repeated freeze-thaw cycles. For long-term storage, aliquoting and storing at -80°C is recommended.
-
Purity Check: Verify the purity of your conjugate upon receipt and periodically using analytical methods like HPLC or LC-MS to establish a baseline and monitor for degradation products.
Question 2: My conjugate is precipitating out of my aqueous experimental buffer. How can I improve its solubility?
Answer: this compound, like many PROTAC precursors, may have limited aqueous solubility due to its molecular weight and lipophilic character.
To address precipitation:
-
Lower the Final Concentration: Determine the maximum soluble concentration in your specific buffer system.
-
Use Co-solvents: For in vitro assays, consider the addition of a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol, ensuring it is compatible with your experimental system.
-
Formulation Strategies: For more complex applications, the use of solubility-enhancing excipients may be necessary, although this requires careful validation to ensure they do not interfere with your assay.
Question 3: The efficiency of my final PROTAC in degrading the target protein is inconsistent between experiments. Could the stability of the conjugate be a factor?
Answer: Yes, inconsistency in conjugate stability can directly impact the yield and purity of your final PROTAC, leading to variable degradation efficiency. Degradation of the conjugate before its use in synthesizing the full PROTAC molecule means you are starting with less active precursor, which will affect the final concentration and potency of your degrader.
To ensure consistency:
-
Use Freshly Prepared Solutions: Always use freshly prepared dilutions of the conjugate from a validated stock solution for your synthesis reactions.
-
Monitor Stock Solution Stability: If you are using an older stock solution, re-qualify its concentration and purity via HPLC/LC-MS before use.
-
Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and buffer compositions, are kept consistent between experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C, sealed, and kept dry. For stock solutions prepared in an anhydrous solvent like DMSO, store in tightly sealed vials at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. The recommended storage for the powder is 2-8°C under sealed and dry conditions for short periods.
Q2: What is the primary degradation pathway for this conjugate?
A2: The primary anticipated degradation pathway is the hydrolysis of the glutarimide ring on the thalidomide ligand.[1][2] This reaction opens the ring and renders the ligand unable to effectively bind to the Cereblon (CRBN) E3 ligase.[1] Depending on the specific linker chemistry, it may also be susceptible to hydrolysis or oxidation.
Q3: Can I use mass spectrometry to monitor the stability of the conjugate?
A3: Absolutely. Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent method for monitoring the stability of the conjugate. It allows you to separate the parent compound from any degradation products and identify them by their mass-to-charge ratio, providing a clear picture of the conjugate's integrity over time.
Q4: Does the type of linker affect the stability of the final PROTAC molecule?
A4: Yes, the linker is a critical component that influences the overall physicochemical properties of the PROTAC, including its metabolic stability.[][] While flexible linkers like PEG and alkyl chains are common, they can be susceptible to metabolism.[5] Rigid linkers incorporating structures like piperazine (B1678402) or piperidine (B6355638) can enhance metabolic stability.[6][7]
Data Presentation
Table 1: Chemical Stability of Thalidomide
This table summarizes the stability of the core thalidomide structure under various pH conditions, which is relevant to the stability of the this compound.
| pH | Temperature (°C) | Half-life (hours) | Rate Constant (x 10⁻²/h) |
| 6.0 | 32 | ~35 | ~2.0 |
| 6.4 | 32 | 25 to 35 | 2.35 (average) |
| 7.4 | 32 | ~10 | ~6.9 |
(Data synthesized from literature reports on thalidomide hydrolysis rates.)[8]
Table 2: Comparison of Common PROTAC Linker Properties
This table outlines the general characteristics of common linker types that may be part of the final PROTAC synthesized from Conjugate 58.
| Linker Type | Common Examples | Key Properties |
| Flexible | Alkyl chains, PEG chains | Synthetically accessible, can improve solubility (PEG), but may be hydrophobic (alkyl) and metabolically labile.[5][6] |
| Rigid | Piperazine, Piperidine, Phenyl | Provides conformational constraint, can improve metabolic stability and binding affinity.[6][7] |
| "Clickable" | Alkynes, Azides (form Triazoles) | Allows for modular and efficient synthesis, resulting in a metabolically stable triazole linkage.[5] |
Experimental Protocols
Protocol 1: Assessing Conjugate Stability by HPLC
This protocol outlines a method to quantitatively assess the stability of this compound in a specific buffer over time.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the conjugate in 100% anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Time-Zero Sample (T=0): Immediately after dilution, inject a sample onto a suitable C18 reverse-phase HPLC column.
-
Incubation: Incubate the remaining test solution at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them onto the HPLC.
-
Data Analysis:
-
Identify the peak corresponding to the intact conjugate in the T=0 sample based on its retention time.
-
Quantify the peak area of the intact conjugate at each time point.
-
Calculate the percentage of the conjugate remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining conjugate versus time to determine its stability profile in the chosen buffer.
-
Protocol 2: In Vitro Target Protein Degradation Assay
This protocol is for a basic Western blot experiment to confirm that a PROTAC synthesized from Conjugate 58 is active.
-
Cell Culture: Plate cells expressing the protein of interest (POI) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of your final PROTAC molecule (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified time (e.g., 18-24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control for each sample.
-
Compare the normalized POI levels in the PROTAC-treated samples to the vehicle control to determine the extent of degradation.
-
Visualizations
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: E3 Ligase Selection for Targeted Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal E3 ligase for a specific target protein. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate informed decision-making in the design of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.
Troubleshooting Guide
This section addresses common issues encountered during the E3 ligase selection and PROTAC development process in a question-and-answer format.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Why is my PROTAC not degrading the target protein? | 1. Inefficient ternary complex formation. 2. Poor E3 ligase engagement. 3. Suboptimal linker length or composition. 4. Low expression of the chosen E3 ligase in the cell line. 5. Target protein is not amenable to degradation by the recruited E3 ligase. 6. PROTAC cytotoxicity leading to non-specific protein degradation.[1] | 1. Perform a ternary complex formation assay (e.g., AlphaLISA, SPR, ITC) to assess the formation and stability of the POI-PROTAC-E3 ligase complex.[2][3] 2. Confirm binary binding of the PROTAC to both the target protein and the E3 ligase.[4] 3. Synthesize a library of PROTACs with varying linker lengths and compositions to optimize ternary complex formation.[5] 4. Verify the expression level of the recruited E3 ligase (e.g., VHL, CRBN) in your experimental cell line via western blot or qPCR. 5. Test an alternative E3 ligase. For example, if a CRBN-based PROTAC fails, a VHL-based one might be effective, and vice-versa.[6][7][8] 6. Perform a cell viability assay to rule out cytotoxicity-induced protein loss.[1][9] |
| My PROTAC shows a "hook effect" at high concentrations. How can I mitigate this? | Formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) at high PROTAC concentrations competes with the formation of the productive ternary complex.[3][5] | 1. Perform a dose-response experiment to determine the optimal concentration range for degradation. 2. The "hook effect" is an inherent property of PROTACs; subsequent experiments should be conducted at concentrations that promote maximal degradation. 3. Re-evaluate linker design, as suboptimal linkers can exacerbate the hook effect. |
| How do I choose between VHL and CRBN as the E3 ligase? | The choice depends on several factors including the target protein's subcellular localization, the desired physicochemical properties of the PROTAC, and the cellular context.[][11] | 1. Subcellular Localization: CRBN is primarily nuclear, while VHL is found in both the cytoplasm and nucleus.[] Consider the localization of your target protein. 2. Ligand Properties: CRBN ligands are generally smaller and may lead to PROTACs with better cell permeability.[] VHL ligands are larger but may offer better selectivity due to a more buried binding pocket.[] 3. Catalytic Rate: CRBN complexes often have faster turnover rates, which may be beneficial for rapidly dividing cells. VHL forms more stable, long-lived complexes, potentially better for stable target proteins.[] 4. Tissue Expression: Check the expression levels of VHL and CRBN in your target tissue or cell line. Hypoxic conditions can down-regulate VHL expression.[] |
| My VHL-based PROTAC is inactive. What could be the reason? | 1. The stereocenter of the hydroxyproline (B1673980) VHL-binding element is incorrect (should be R for active PROTACs).[12] 2. Low VHL expression in the experimental model, possibly due to hypoxic conditions in tumors.[] | 1. Confirm the stereochemistry of your VHL ligand. Use an inactive epimer (S configuration) as a negative control.[12] 2. Assess VHL protein levels in your cells. Consider using a different E3 ligase if VHL levels are too low. |
| My CRBN-based PROTAC is not working. What should I check? | 1. Methylation of the glutarimide (B196013) nitrogen in the CRBN ligand abolishes binding.[12] 2. Off-target effects of immunomodulatory drug (IMiD)-based ligands. | 1. Ensure the glutarimide nitrogen is not methylated in your active PROTAC. Use a methylated version as a negative control.[12] 2. Be aware of potential off-target effects of IMiD-based ligands, such as degradation of neosubstrates (e.g., zinc-finger transcription factors), and assess for these effects.[] |
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used E3 ligases for PROTAC development?
A1: The two most extensively utilized E3 ligases are von Hippel-Lindau (VHL) and Cereblon (CRBN).[7][8][11] Other E3 ligases such as MDM2, cIAP1, and DCAF16 are also being explored to expand the toolbox for targeted protein degradation.[5][13][14]
Q2: What is a ternary complex and why is it important?
A2: A ternary complex in the context of PROTACs is the structure formed by the target Protein of Interest (POI), the PROTAC molecule, and the E3 ligase.[13][15] The formation of a stable and productive ternary complex is a critical first step for the subsequent ubiquitination and degradation of the target protein.[2][12]
Q3: Does higher binding affinity of a PROTAC to the target protein or E3 ligase guarantee better degradation?
A3: Not necessarily. While binary binding is required, the stability and cooperativity of the ternary complex are more predictive of degradation efficiency than the individual binding affinities.[12][16] In some cases, weak binding to the target protein can be compensated for by strong ternary complex formation.[12]
Q4: How can I experimentally confirm that my PROTAC is working through the intended E3 ligase?
A4: To confirm the involvement of a specific E3 ligase, you can perform several control experiments:
-
Use a negative control PROTAC: Synthesize a version of your PROTAC with a modification that prevents it from binding to the E3 ligase (e.g., methylated CRBN ligand or the S-epimer for VHL).[12]
-
Competitive displacement: Pre-treat cells with an excess of the free E3 ligase ligand. This should compete with the PROTAC for binding to the E3 ligase and rescue the degradation of the target protein.
-
Genetic knockdown/knockout: Use siRNA or CRISPR to deplete the E3 ligase in your cells. The PROTAC should not be able to degrade the target protein in these cells.
Q5: What is the role of the linker in a PROTAC?
A5: The linker connects the target-binding warhead to the E3 ligase-recruiting ligand. Its length, rigidity, and attachment points are crucial for establishing a productive ternary complex geometry that allows for efficient ubiquitination of the target protein.[17]
Comparative Data of VHL and CRBN E3 Ligases
The selection between VHL and CRBN is a critical step in PROTAC design. The following tables summarize key characteristics and quantitative data for representative PROTACs targeting each ligase.
General Characteristics
| Feature | Von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Subcellular Localization | Cytoplasmic and Nuclear[] | Primarily Nuclear[] |
| Ligand Size | Generally larger[] | Generally smaller, often based on thalidomide (B1683933) scaffold[][18] |
| Binding Pocket | More buried, can lead to better selectivity[] | More exposed, potential for off-target effects[] |
| Complex Kinetics | Forms relatively long-lived, stable complexes[] | Fast turnover rates[] |
| Regulation | Down-regulated by hypoxia[] | Can shuttle between nucleus and cytoplasm[] |
Quantitative Performance Data for Representative PROTACs
| PROTAC Example | E3 Ligase | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ARV-771 | VHL | BET Bromodomains | - | - | - | [11] |
| PROTAC 139 | VHL | BRD4 | 3.3 nM | 97% | PC3 | [11] |
| dBET1 | CRBN | BRD4 | 4.3 nM | >95% | 22Rv1 | - |
| ARV-110 (Vepdegestrant) | CRBN | Androgen Receptor | ~1 nM | >95% | VCaP | [19] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. Note: Direct head-to-head comparisons in the same study are limited. Data is compiled from various sources and should be interpreted with caution.
Key Experimental Protocols
Ternary Complex Formation Assay (In Vitro Pull-down)
This protocol provides a method to assess the formation of the E3 ligase-PROTAC-substrate ternary complex.[2]
Materials:
-
Purified recombinant E3 ligase (e.g., VHL complex) with an affinity tag (e.g., His-tag).
-
Purified recombinant target protein (substrate).
-
PROTAC of interest and negative control.
-
Affinity beads (e.g., Ni-NTA for His-tagged protein).
-
Wash buffer and elution buffer.
-
SDS-PAGE gels and western blot reagents.
-
Antibodies against the target protein and E3 ligase.
Procedure:
-
Immobilization of E3 Ligase:
-
Incubate the affinity beads with the purified, tagged E3 ligase for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads 3 times with wash buffer to remove unbound E3 ligase.
-
-
Ternary Complex Formation:
-
To the beads with immobilized E3 ligase, add the purified target protein and the PROTAC at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged proteins).
-
-
Analysis:
-
Analyze the eluates by SDS-PAGE and western blotting.
-
Probe the membrane with antibodies against the target protein and the E3 ligase.
-
A band for the target protein in the presence of the active PROTAC (and not in the controls) indicates the formation of a ternary complex.
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein.[18]
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1).
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a).
-
Recombinant E3 ligase complex (e.g., CRBN/DDB1).[19]
-
Recombinant target protein.
-
Ubiquitin (biotinylated or unlabeled).
-
ATP solution.
-
Ubiquitination reaction buffer.
-
PROTAC of interest.
-
SDS-PAGE gels and western blot reagents.
-
Antibody against the target protein.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, target protein, ubiquitin, and ATP in the reaction buffer.
-
Add PROTAC: Add the PROTAC at the desired concentration. Include controls such as "No E1," "No E3," and "No PROTAC" (vehicle control).[18]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Perform a western blot and probe with an antibody against the target protein.
-
A ladder of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.[18]
-
Cellular Degradation Assay (Western Blot)
This is the standard method to measure the degradation of a target protein in cells following PROTAC treatment.[9]
Materials:
-
Cell line of interest.
-
PROTAC of interest and controls.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and western blot reagents.
-
Primary antibody against the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody for the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescence substrate and visualize the bands.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, inducing the formation of a ternary complex to facilitate target protein ubiquitination and subsequent proteasomal degradation.
E3 Ligase Selection Workflow
Caption: A logical workflow for selecting an E3 ligase and developing a PROTAC, from initial target analysis to lead candidate optimization.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Addressing Solubility Challenges of E3 Ligase Ligand-Linker Conjugate 58
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with E3 Ligase Ligand-linker Conjugate 58 and similar proteolysis-targeting chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical?
This compound is a heterobifunctional molecule, a key component in the synthesis of PROTACs. It consists of a ligand that binds to an E3 ubiquitin ligase, connected via a linker to a point of attachment for a target protein ligand. The solubility of this conjugate is a critical physicochemical property that influences its handling, formulation, and ultimately, the bioavailability and efficacy of the final PROTAC. Poor solubility can impede accurate in vitro assays and lead to challenges in developing oral drug formulations.[1][][3]
Q2: What are the common causes of poor solubility for conjugates like Compound 58?
The poor solubility of PROTACs and their building blocks often stems from their high molecular weight and lipophilicity, which places them "beyond the Rule of 5" (bRo5) chemical space.[1][] Specific factors include the physicochemical properties of the E3 ligase ligand, the warhead (target protein ligand), and the linker connecting them. The overall three-dimensional structure and the presence of intramolecular hydrogen bonds can also significantly impact aqueous solubility.[1][4]
Q3: How can the linker component of Conjugate 58 be modified to improve solubility?
The linker is a highly adaptable component for optimizing the physicochemical properties of a PROTAC.[5] Strategies to enhance solubility by modifying the linker include:
-
Incorporating Polar Functional Groups: Introducing polar groups like amides, ethers, or polyethylene (B3416737) glycol (PEG) chains can increase hydrophilicity.[6][7] PEG linkers, in particular, are known to improve the water solubility of PROTACs.[6][7][][9]
-
Adding Ionizable Groups: The inclusion of basic nitrogen in aromatic rings or alkyl linkers, such as piperidines or piperazines, can improve solubility at physiological pH.[4][5]
-
Optimizing Length and Rigidity: While flexible linkers are common, introducing some rigidity with structures like alkynes or cycloalkanes can sometimes lead to more favorable solubility profiles.[1][9] However, this must be balanced with maintaining the ability to form a stable ternary complex.[5][6]
Q4: Can the choice of E3 ligase ligand affect the solubility of the conjugate?
Yes, the choice of the E3 ligase ligand contributes to the overall properties of the conjugate.[1][10] Different E3 ligase ligands, such as those for cereblon (CRBN) or von Hippel-Lindau (VHL), have distinct physicochemical properties that will influence the solubility of the final conjugate.[1] When possible, selecting a more soluble E3 ligase ligand can be a beneficial starting point.
Troubleshooting Guide: Improving the Solubility of this compound
This guide provides systematic steps to troubleshoot and improve the solubility of this compound during your experiments.
Step 1: Initial Solubility Assessment
The first step is to quantitatively assess the baseline solubility of your conjugate.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Conjugate 58 in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Aqueous Buffer Addition: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to a final DMSO concentration of 1-2%.
-
Equilibration: Shake the mixture at room temperature for a defined period (e.g., 2 hours).
-
Separation of Undissolved Compound: Remove any precipitate by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved conjugate in the supernatant using methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[]
Data Presentation: Baseline Solubility of Conjugate 58
| Parameter | Value | Method |
| Kinetic Solubility in PBS (pH 7.4) | [Insert experimental value] µg/mL | HPLC-UV |
| DMSO Stock Concentration | [Insert experimental value] mM | - |
Step 2: Formulation and Buffer Optimization
If the initial solubility is low, simple changes to the formulation or buffer system can often provide significant improvements.
Troubleshooting Workflow for Formulation Optimization
Caption: A workflow for systematically troubleshooting poor solubility through formulation optimization.
Experimental Protocols:
-
pH Adjustment: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.2, 7.4, 8.0) and repeat the kinetic solubility assay. Some molecules exhibit pH-dependent solubility.[]
-
Co-solvent Addition: Prepare aqueous buffers containing different percentages of co-solvents such as polyethylene glycol (PEG 300/400), ethanol, or propylene (B89431) glycol.
-
Use of Surfactants: Incorporate low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 into the buffer.
-
Biorelevant Media: For studies mimicking physiological conditions, assess solubility in simulated intestinal fluids like FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid), as some PROTACs show improved solubility in these media.[4][11]
Data Presentation: Effect of Formulation on Solubility
| Formulation | Solubility (µg/mL) | Fold Increase |
| PBS (pH 7.4) | [Value] | 1.0 |
| PBS with 5% PEG 400 | [Value] | [Value] |
| PBS with 0.1% Tween 80 | [Value] | [Value] |
| FaSSIF | [Value] | [Value] |
Step 3: Advanced Formulation Strategies
For persistently low solubility, more advanced formulation techniques may be necessary, particularly for in vivo studies.
-
Amorphous Solid Dispersions (ASDs): This involves converting the crystalline drug into an amorphous form, often by spray drying or hot-melt extrusion with a polymer carrier.[3][12] This can significantly enhance aqueous solubility and dissolution rates.[3]
-
Lipid-Based Formulations: Encapsulating the conjugate in lipid-based systems like self-nanoemulsifying drug delivery systems (SNEDDS), liposomes, or polymeric micelles can improve solubility and oral bioavailability.[3]
-
Nanomilling: Reducing the particle size of the solid conjugate to the sub-micron range increases the surface area, which can improve the dissolution rate.[12]
Step 4: Chemical Modification (Long-Term Strategy)
If formulation strategies are insufficient, rational chemical modification of the conjugate may be required. This is a long-term strategy typically employed during lead optimization.
Signaling Pathway of PROTAC Action and Key Molecular Properties
Caption: The PROTAC mechanism of action, where solubility and permeability are key physicochemical properties.
As outlined in the FAQs, modifications should focus on the linker region to avoid disrupting the binding affinities of the E3 ligand and the warhead. Introducing polar groups or short PEG chains are common and effective strategies.[6][7] Any new analog should be re-evaluated for both solubility and biological activity to ensure that the modifications have not negatively impacted its degradation capability.
References
- 1. iris.unito.it [iris.unito.it]
- 3. mdpi.com [mdpi.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chempep.com [chempep.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Enhancing solubility of targeted protein degraders: Better strategies for bioavailability - Pharmaceutical Technology [pharmaceutical-technology.com]
Technical Support Center: Optimizing E3 Ligase Ligand-Linker Conjugates for Enhanced Pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on refining E3 ligase ligand-linker conjugates, with a focus on improving their pharmacokinetic (PK) properties. The following sections address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Our E3 ligase ligand-linker conjugate, "Conjugate 58," exhibits poor oral bioavailability. What are the potential causes and how can we address this?
A1: Poor oral bioavailability is a frequent challenge in the development of PROTACs and other large molecules. Several factors related to the ligand-linker conjugate can contribute to this issue:
-
High Lipophilicity: Highly lipophilic molecules often exhibit poor aqueous solubility, leading to inefficient absorption. Long alkyl chains in the linker are a common cause.[]
-
Low Permeability: The molecular size and flexibility of the conjugate can hinder its ability to cross the intestinal membrane.
-
Metabolic Instability: The conjugate may be rapidly metabolized in the gut wall or liver.
Troubleshooting Strategies:
-
Modify the Linker:
-
Introduce Hydrophilic Moieties: Incorporating polyethylene (B3416737) glycol (PEG) linkers can improve solubility and permeability.[]
-
Optimize Linker Length: Systematically synthesize and test conjugates with varying linker lengths to find an optimal balance between ternary complex formation and physicochemical properties.[]
-
-
Enhance Permeability:
-
Introduce Rigidity: Incorporating rigid elements like piperidine (B6355638) or piperazine (B1678402) rings into the linker can sometimes lead to a more favorable conformation for cell permeability.[][2]
-
-
Assess Metabolic Stability:
-
Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to identify metabolic hotspots on the conjugate.
-
Modify metabolically liable sites through chemical derivatization.
-
Q2: We are observing rapid clearance and a short half-life of Conjugate 58 in our in vivo studies. What linker modifications can we explore to improve these pharmacokinetic parameters?
A2: Rapid clearance and a short half-life often indicate high susceptibility to metabolism and/or efficient renal or biliary excretion. Linker modifications can significantly impact these parameters:
Troubleshooting Strategies:
-
Increase Metabolic Stability:
-
Replace Labile Linkers: If using ester or other hydrolytically unstable linkers, consider replacing them with more stable ether or alkyl chains.
-
Introduce Steric Hindrance: Flanking metabolically susceptible positions with bulky groups can shield them from enzymatic degradation.
-
-
Modulate Physicochemical Properties:
-
Increase Size: While counterintuitive, for some smaller PROTACs, increasing the molecular weight by extending the linker (e.g., with PEG) can sometimes reduce renal clearance.
-
Alter Polarity: Adjusting the polarity of the linker can influence the route of elimination. More polar molecules are often cleared renally, while more lipophilic ones tend towards biliary clearance.
-
Quantitative Data Summary
The following tables provide a hypothetical comparison of pharmacokinetic parameters for different iterations of "Conjugate 58" to illustrate the impact of linker modifications.
Table 1: In Vitro Properties of Conjugate 58 Analogs
| Conjugate ID | Linker Type | Linker Length (atoms) | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| 58-Initial | Alkyl Chain | 12 | 5 | 0.8 | 15 |
| 58-PEG4 | PEG | 15 | 50 | 2.5 | 45 |
| 58-Rigid | Alkyl-Piperidine | 14 | 10 | 1.5 | 30 |
Table 2: In Vivo Pharmacokinetic Parameters of Conjugate 58 Analogs in Mice (10 mg/kg, IV)
| Conjugate ID | Cmax (ng/mL) | AUC (ng*h/mL) | t½ (h) | Clearance (mL/min/kg) |
| 58-Initial | 850 | 1200 | 1.2 | 138 |
| 58-PEG4 | 1500 | 4500 | 4.5 | 37 |
| 58-Rigid | 1100 | 2500 | 2.8 | 67 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
TEER Measurement: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Compound Application: Add the test conjugate (e.g., 10 µM in transport buffer) to the apical (A) side of the Transwell.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Analysis: Quantify the concentration of the conjugate in the basolateral samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Dosing: Administer the conjugate to a cohort of mice (e.g., n=3-5 per group) via the desired route (e.g., intravenous bolus or oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the conjugate from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, AUC, t½, and clearance.
Visualizations
Caption: Mechanism of action for a PROTAC like Conjugate 58.
References
Validation & Comparative
A Researcher's Guide to E3 Ligand-Linker Conjugates: A Comparative Analysis for PROTAC Development
Introduction to PROTAC Technology and Synthetic Intermediates
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest from within a cell. These heterobifunctional molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of a target protein. A PROTAC molecule consists of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the tagging of the POI with ubiquitin, marking it for destruction by the 26S proteasome.
"E3 Ligase Ligand-linker Conjugate 58" is a key synthetic intermediate for researchers developing novel PROTACs. It is not a complete PROTAC, but rather a pre-built module consisting of a Thalidomide-based ligand, which recruits the Cereblon (CRBN) E3 ligase, attached to a flexible linker.[1] This allows researchers to conjugate their own specific POI ligand to the end of the linker, streamlining the synthesis of new CRBN-based PROTACs.
This guide provides a comparative analysis to aid researchers considering the use of a CRBN-recruiting intermediate like Conjugate 58. To illustrate the key performance differences between E3 ligase platforms, we will compare two of the most well-characterized PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4: dBET1 , which recruits CRBN, and MZ1 , which recruits the von Hippel-Lindau (VHL) E3 ligase.[1][2] This comparison will focus on quantitative performance metrics, the underlying signaling pathways, and detailed experimental protocols.
Mechanism of Action: A Tale of Two E3 Ligases
Both CRBN- and VHL-based PROTACs operate on the same fundamental principle of inducing proximity between BRD4 and an E3 ligase.[3][4] However, the specific ligase complex they recruit and the biophysical properties of the resulting ternary complex (POI-PROTAC-E3 Ligase) can lead to significant differences in degradation efficiency, selectivity, and kinetics.[1][5]
The choice between recruiting CRBN or VHL can be influenced by factors such as endogenous E3 ligase expression levels in the target cells, the potential for cooperative binding, and the desired pharmacokinetic properties of the final PROTAC molecule.[5][]
Quantitative Performance Comparison: dBET1 (CRBN) vs. MZ1 (VHL)
The efficacy of a PROTAC is determined by its ability to form a stable ternary complex and induce potent, efficient, and selective degradation of the target protein. Below, key performance metrics for the CRBN-based dBET1 and VHL-based MZ1 are summarized.
Table 1: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
The DC₅₀ is the concentration of PROTAC required to degrade 50% of the target protein, while Dₘₐₓ represents the maximum percentage of degradation achieved. Lower DC₅₀ values indicate higher potency. Data is shown for BRD4 degradation in various cancer cell lines after a 4-24 hour treatment period.
| PROTAC | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| dBET1 | CRBN | HeLa | ~30 | >90% | [7] |
| MV4;11 | ~8 | >95% | [5] | ||
| NB4 | ~1 - 10 | >90% | [2] | ||
| MZ1 | VHL | HeLa | ~20 | >90% | [8] |
| MV4;11 | ~2 | >95% | [8] | ||
| NB4 | < 1 | >90% | [2] |
Note: Absolute values can vary depending on experimental conditions and cell line.[2][9]
Table 2: Biophysical Parameters for Ternary Complex Formation
The stability of the ternary complex is a critical driver of PROTAC efficiency. This is governed by the binary binding affinities of the PROTAC for its two targets and the cooperativity (α) of the complex. A cooperativity factor >1 indicates that the binding of one protein enhances the affinity for the second, leading to a more stable complex.[4]
| Parameter | PROTAC | Target | Value (K_d, nM) | Reference |
| Binary Binding Affinity | MZ1 | BRD4 (BD2) | 15 | [8] |
| MZ1 | VCB Complex | 66 | [8] | |
| dBET1 | BRD4 (BD1/2) | ~90 | [1] | |
| dBET1 | CRBN | ~1700 | [1] | |
| Ternary Complex Affinity | MZ1 | BRD4(BD2)::MZ1::VCB | 3.7 | [8] |
| Cooperativity (α) | MZ1 | BRD4(BD2) + VCB | >25 | [1] |
| dBET1 | BRD4(BD2) + CRBN | ~1 (Non-cooperative) | [1] |
Key Insights:
-
Potency: Both dBET1 and MZ1 are highly potent degraders of BRD4, often achieving nanomolar DC₅₀ values.[2][7] However, MZ1 has been shown to be broadly active across a wider range of cell lines, whereas dBET1 activity can be more variable, potentially due to differing CRBN expression levels.[5]
-
Ternary Complex: The VHL-based MZ1 forms a highly cooperative ternary complex with BRD4 and VHL.[1] In contrast, the CRBN-based dBET1 forms a non-cooperative complex.[1] This high cooperativity is a key feature of many successful VHL-based PROTACs and contributes to the stability of the active complex.
Signaling Pathway and Experimental Workflow
BRD4 is a key transcriptional regulator that binds to acetylated histones and recruits transcriptional machinery to drive the expression of genes, including the proto-oncogene c-Myc.[10] By degrading BRD4, PROTACs can effectively suppress the transcription of such oncogenes, leading to anti-proliferative effects in cancer cells.
The standard workflow for evaluating a new PROTAC involves cell treatment, protein quantification, and data analysis to determine key parameters like DC₅₀ and Dₘₐₓ.
Detailed Experimental Protocols
Accurate comparison of PROTACs requires robust and standardized experimental protocols. Outlined below are key assays for characterizing and comparing PROTAC performance.
Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western Blot.[11][12]
-
Materials:
-
Cell line of interest (e.g., HeLa, MV4;11)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
-
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle-only control for a specified time (e.g., 24 hours).[11]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay according to the manufacturer's protocol.[11]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein (and a loading control) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection & Analysis: After final washes, apply ECL substrate and capture the chemiluminescent signal. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[11] Plot the degradation percentage against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
-
Ternary Complex Formation Assays
These biophysical assays are crucial for understanding the direct interactions between the PROTAC, the target protein, and the E3 ligase.
-
Isothermal Titration Calorimetry (ITC):
-
Objective: To directly measure the binding affinities (K_d) and thermodynamics of both binary (PROTAC-protein) and ternary complex formation, allowing for the calculation of cooperativity (α).[13]
-
Methodology: This technique involves titrating the PROTAC into a solution containing either the target protein or the E3 ligase alone (for binary K_d) or into a solution containing a pre-saturated complex of one protein and the PROTAC to measure the binding of the second protein (for ternary K_d). The heat released or absorbed during binding is measured to determine the binding parameters.[14]
-
-
Surface Plasmon Resonance (SPR):
-
Objective: To measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation in real-time.[13]
-
Methodology: One protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC, with or without the target protein, is flowed over the surface. The change in mass on the sensor surface upon binding is detected, allowing for the calculation of kinetic and affinity constants.[13]
-
-
NanoBRET™ Assay (Live-Cell):
-
Objective: To detect and characterize ternary complex formation within a physiological cellular environment.[15]
-
Methodology: This proximity-based assay uses Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase is fused to a HaloTag® (energy acceptor). In the presence of a PROTAC that brings the two proteins together, energy is transferred from the donor to the acceptor, generating a quantifiable BRET signal. A bell-shaped dose-response curve is characteristic of ternary complex formation.[15]
-
Conclusion and Outlook
The development of novel PROTACs is a complex process where the choice of E3 ligase is a critical design parameter. As demonstrated by the comparison between the CRBN-recruiting dBET1 and the VHL-recruiting MZ1, both strategies can yield highly potent degraders. VHL-based PROTACs like MZ1 often benefit from strong positive cooperativity, which can enhance ternary complex stability and lead to broad activity.[1][5] CRBN-based PROTACs, which can be synthesized using intermediates like "this compound," offer a different but equally powerful approach. The activity of CRBN-based PROTACs can be more cell-type dependent, but they remain a cornerstone of the field.[5]
Ultimately, the optimal choice of E3 ligase depends on the specific target protein, the desired selectivity profile, and the cellular context. Researchers using "this compound" are well-positioned to create novel CRBN-based degraders. A thorough characterization using the quantitative and biophysical assays outlined in this guide will be essential to benchmark their performance and advance the development of new targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. Ternary Complex Formation [worldwide.promega.com]
E3 Ligase Ligand-Linker Conjugates vs. Small Molecule Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the strategic modulation of protein function is paramount. For decades, small molecule inhibitors have been the cornerstone of therapeutic intervention, acting primarily by occupying the active sites of pathogenic proteins to block their function. However, a revolutionary approach, targeted protein degradation (TPD), has emerged, offering a distinct and powerful mechanism to eliminate disease-causing proteins entirely. This guide provides a comprehensive comparison between E3 ligase ligand-linker conjugates, the key components of Proteolysis Targeting Chimeras (PROTACs), and traditional small molecule inhibitors, offering insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Small molecule inhibitors typically function through an occupancy-driven mechanism . They bind to the active site or other functional pockets of a target protein, thereby inhibiting its activity. The efficacy of these inhibitors is directly proportional to their ability to continuously occupy the target protein's binding site.
In contrast, E3 ligase ligand-linker conjugates are integral parts of PROTACs, which operate via an event-driven, catalytic mechanism . A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the E3 ligase into close proximity with the POI, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein.[2] This polyubiquitination marks the POI for degradation by the cell's natural disposal machinery, the 26S proteasome.[2][3] The PROTAC molecule is then released to induce the degradation of another target protein, acting in a catalytic manner.[4]
Quantitative Performance Comparison
The distinct mechanisms of action translate into significant differences in the performance profiles of PROTACs and small molecule inhibitors.
| Feature | Small Molecule Inhibitors | E3 Ligase Ligand-Linker Conjugates (PROTACs) |
| Mechanism | Occupancy-driven, stoichiometric | Event-driven, catalytic[4] |
| Potency | Requires high concentrations to maintain target occupancy[5] | High potency at sub-stoichiometric, often nanomolar, concentrations[5] |
| Selectivity | Dependent on binding affinity to the target's active site | Enhanced selectivity from the formation of a stable ternary complex, involving protein-protein interactions between the target and the E3 ligase.[6] |
| "Druggability" | Limited to proteins with well-defined binding pockets | Can target proteins lacking enzymatic function, including scaffolding and regulatory proteins, expanding the "druggable" proteome.[3][5] |
| Resistance | Susceptible to resistance from mutations in the active site that reduce binding affinity.[6] | Can often overcome resistance as strong binding to the active site is not always required for degradation.[6] |
| Pharmacokinetics | Generally smaller molecules with favorable oral bioavailability. | Larger molecular weight can lead to challenges with cell permeability and oral bioavailability.[5] |
| Effect | Inhibition of a specific protein function. | Complete removal of the target protein, affecting all its functions.[5] |
| Duration of Action | Effect is present as long as the drug is bound to the target. | Can have a prolonged effect even after the drug has been cleared, as new protein synthesis is required.[5] |
Experimental Protocols for Evaluation
The evaluation of E3 ligase ligand-linker conjugates within PROTACs requires a specialized set of assays to characterize their unique mechanism of action.
Ternary Complex Formation Assay
Objective: To quantify the formation of the ternary complex consisting of the target protein, the PROTAC, and the E3 ligase.
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilize the biotinylated target protein on a streptavidin-coated SPR sensor chip.
-
Inject a constant concentration of the PROTAC over the sensor surface to allow for binding to the target protein.
-
While the PROTAC is associated with the target protein, inject varying concentrations of the E3 ligase.
-
Measure the association and dissociation rates to determine the binding affinity (KD) of the E3 ligase to the PROTAC-target protein complex.
-
The formation of a stable ternary complex is indicated by a significant increase in the SPR signal upon injection of the E3 ligase.
In Vitro Ubiquitination Assay
Objective: To demonstrate that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.
Methodology (Western Blot):
-
Combine the target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC or a vehicle control to the reaction mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with an antibody specific for the target protein to visualize the presence of higher molecular weight ubiquitinated species.
Cellular Protein Degradation Assay
Objective: To measure the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
Methodology (Western Blot or In-Cell Western):
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC or a small molecule inhibitor control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform a Western blot as described above to determine the levels of the target protein. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.
-
Alternatively, an In-Cell Western can be performed for higher throughput. This involves fixing and permeabilizing the cells in the plate, followed by incubation with primary antibodies against the target protein and a normalization control, and then fluorescently labeled secondary antibodies for detection and quantification.
Signaling Pathway Modulation
The ultimate goal of both small molecule inhibitors and PROTACs is to modulate a signaling pathway implicated in disease. While an inhibitor blocks a single step in the pathway, a PROTAC removes a key protein, potentially disrupting multiple downstream signaling events and scaffolding functions of the target protein.
Conclusion
E3 ligase ligand-linker conjugates, as the core of PROTAC technology, represent a paradigm shift in pharmacology. While small molecule inhibitors will continue to be a vital part of the therapeutic arsenal, the ability of PROTACs to induce the degradation of previously "undruggable" targets, their catalytic nature, and their potential to overcome drug resistance offer exciting new avenues for treating a wide range of diseases.[3][5][6] The choice between these two modalities will depend on the specific target, the desired therapeutic outcome, and the feasibility of developing a compound with appropriate drug-like properties. As our understanding of the ubiquitin-proteasome system deepens and more E3 ligases are harnessed, the potential of targeted protein degradation will undoubtedly continue to expand, reshaping the future of medicine.
References
E3 Ligase Ligands in the Crosshairs: A Head-to-Head Comparison for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a direct comparative analysis of commonly used E3 ligase ligands for the same therapeutic targets, supported by experimental data, detailed methodologies, and visual aids to inform rational PROTAC design.
In the rapidly advancing field of targeted protein degradation (TPD), PROTACs have emerged as a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. While over 600 E3 ligases are encoded in the human genome, a select few, for which high-affinity small molecule ligands are available, have become the workhorses of TPD. This guide focuses on a head-to-head comparison of ligands for two of the most utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), in the context of degrading the same target protein. Furthermore, we will delve into a comparative analysis of different generations of CRBN ligands.
Mechanism of Action: A Tripartite Dance for Degradation
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for proteasomal degradation. The choice of the E3 ligase ligand can significantly influence the efficiency of ternary complex formation, the rate of ubiquitination, and ultimately, the degradation potency and kinetics of the PROTAC.
The Litmus Test: A Comparative Guide to Validating E3 Ligase Ligand-linker Conjugate 58 Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally determined by its specificity and selectivity. This guide provides a comprehensive framework for validating these critical parameters for a hypothetical PROTAC synthesized from E3 Ligase Ligand-linker Conjugate 58 , which utilizes a Thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase. To offer a clear benchmark, we will compare its performance profile against a PROTAC employing a different E3 ligase, the von Hippel-Lindau (VHL) ligase. This comparison will be illustrated using the well-characterized target protein, Bromodomain-containing protein 4 (BRD4), with the CRBN-recruiting PROTAC dBET1 and the VHL-recruiting PROTAC MZ1 serving as exemplar molecules.
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules designed to bring a target protein in close proximity to an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound provides the CRBN-recruiting component of a PROTAC. When conjugated to a ligand for a target protein, it forms a complete PROTAC that hijacks the CRBN E3 ligase complex.
The choice of E3 ligase is a critical determinant of a PROTAC's properties. While both CRBN and VHL are widely used, they exhibit different structural and functional characteristics that can influence the resulting PROTAC's potency, selectivity, and degradation kinetics.[1][]
Caption: General mechanism of PROTAC-induced protein degradation.
Comparative Performance Data: CRBN vs. VHL-based PROTACs for BRD4 Degradation
The following tables summarize key performance metrics for the CRBN-recruiting PROTAC dBET1 and the VHL-recruiting PROTAC MZ1, both of which target the BRD4 protein. These values are representative and can vary based on experimental conditions and cell lines.
Table 1: Degradation Potency and Efficacy
| Parameter | dBET1 (CRBN-based) | MZ1 (VHL-based) | Significance |
| DC50 | ~1-10 nM[1] | < 1 nM[1] | Lower DC50 indicates higher potency. MZ1 is generally more potent. |
| Dmax | >90% | >90% | Both are capable of achieving high levels of maximal degradation. |
| Degradation Kinetics | Rapid onset (within 2 hours)[3] | Rapid onset (within 2 hours)[3] | Both PROTACs induce rapid degradation of the target protein. |
Table 2: Selectivity Profile
| Parameter | dBET1 (CRBN-based) | MZ1 (VHL-based) | Significance |
| BET Family Selectivity | Pan-BET degrader[1] | Preferential for BRD4 over BRD2/3[1] | MZ1 demonstrates higher selectivity within the BET protein family. |
| Off-Target Effects | Potential for degradation of neosubstrates of CRBN (e.g., zinc finger proteins)[] | Generally considered to have fewer off-target effects related to the E3 ligase. | The choice of E3 ligase can influence the off-target profile. |
Experimental Protocols for Validation
To rigorously assess the specificity and selectivity of a novel PROTAC, a multi-faceted experimental approach is required.
Target Degradation Assessment by Western Blot
This is the foundational assay to quantify the potency (DC50) and efficacy (Dmax) of the PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) must also be used.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Caption: A typical workflow for Western Blot analysis.
Ternary Complex Formation Assays
Confirmation of ternary complex formation is crucial to verify the PROTAC's mechanism of action.
a) Surface Plasmon Resonance (SPR):
This biophysical technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both in binary and ternary contexts.
Protocol:
-
Immobilization: Immobilize the E3 ligase on the sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the chip to measure its binding to the E3 ligase. In a separate experiment, flow the target protein over a chip with immobilized PROTAC.
-
Ternary Interaction Analysis: Pre-incubate the target protein with the PROTAC and flow the mixture over the E3 ligase-immobilized chip.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary interactions.
b) Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the interactions.
Protocol:
-
Sample Preparation: Place the E3 ligase in the sample cell and the PROTAC in the injection syringe.
-
Titration: Inject the PROTAC into the E3 ligase solution in a stepwise manner.
-
Ternary Complex Analysis: Pre-form a binary complex of the E3 ligase and PROTAC, and then titrate the target protein into this solution.
-
Data Analysis: Analyze the heat changes to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions.
Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased approach to identify unintended protein degradation, thus assessing the selectivity of the PROTAC across the entire proteome.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives robust target degradation and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.
Caption: Workflow for identifying off-target effects using proteomics.
Logical Framework for Validation
The validation of a PROTAC's specificity and selectivity follows a logical progression from demonstrating target engagement and degradation to confirming a clean off-target profile.
Caption: Logical progression for validating PROTAC specificity and selectivity.
Conclusion
The validation of a PROTAC's specificity and selectivity is a critical and multi-step process. By employing a combination of cellular degradation assays, biophysical techniques to confirm the mechanism of action, and global proteomics for an unbiased assessment of off-target effects, researchers can build a comprehensive profile of their molecule. The comparison with established PROTACs that utilize different E3 ligases, such as the VHL-recruiting MZ1, provides a valuable context for interpreting the performance of a novel CRBN-based PROTAC derived from this compound. This rigorous evaluation is essential for the development of potent, selective, and ultimately, safe and effective targeted protein degraders.
References
Navigating the E3 Ligase Landscape: A Comparative Cross-Reactivity Profile of E3 Ligase Ligand-linker Conjugate 58
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of E3 Ligase Ligand-linker Conjugate 58, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While direct quantitative cross-reactivity data for this specific conjugate is not extensively available in public literature, this guide offers a comparative overview against other common E3 ligase ligands, details the experimental protocols required to generate such crucial data, and visualizes the underlying biological and experimental workflows.
Introduction to this compound
This compound is a chemical entity composed of thalidomide (B1683933) and a linker, designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] As a fundamental component of many PROTACs, it serves to bring a target protein into proximity with the CRBN E3 ligase complex, leading to the target's ubiquitination and subsequent degradation by the proteasome. The choice of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy and selectivity.
The Imperative of Cross-Reactivity Profiling
The human genome encodes over 600 E3 ubiquitin ligases, yet only a handful, including CRBN, von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs), are commonly leveraged for PROTAC development.[2][3] The selectivity of an E3 ligase ligand is paramount; off-target engagement of other E3 ligases can lead to unintended protein degradation, resulting in unforeseen toxicities and diminished therapeutic efficacy. Therefore, a thorough cross-reactivity profile is essential to de-risk and optimize PROTAC candidates.
While thalidomide and its derivatives are known to be highly selective for CRBN, comprehensive quantitative data for specific ligand-linker conjugates across a broad panel of E3 ligases is often proprietary or not publicly available. This guide provides the framework for generating and interpreting such data.
Comparative Overview of E3 Ligase Ligands
Due to the absence of direct quantitative cross-reactivity data for this compound, the following table provides a qualitative comparison with ligands for other commonly used E3 ligases. This comparison is based on general knowledge of the respective ligand classes.
| Feature | This compound (CRBN Ligand) | VHL Ligands (e.g., VH032-based) | MDM2 Ligands (e.g., Nutlin-based) | IAP Ligands (e.g., SMAC mimetics) |
| Primary Target | Cereblon (CRBN) | von Hippel-Lindau (VHL) | Mouse Double Minute 2 (MDM2) | Inhibitor of Apoptosis Proteins (cIAP1, XIAP) |
| Ligand Class | Thalidomide analog | Peptidomimetic | Cis-imidazoline analog | Dimeric peptidomimetics |
| Binding Affinity | Generally high affinity for CRBN[4] | High affinity for VHL | Moderate to high affinity for MDM2 | High affinity for IAPs |
| Selectivity | Generally high for CRBN[5] | Generally high for VHL | Can have off-target effects | Can have varying selectivity between IAP members |
| PROTAC Experience | Extensive use in preclinical and clinical PROTACs | Extensive use in preclinical and clinical PROTACs | Used in preclinical PROTACs | Used in preclinical PROTACs |
| Advantages | Well-established chemistry, good drug-like properties | Different cellular localization to CRBN, expanding target scope | Potential for tissue-specific expression | Can induce apoptosis in addition to protein degradation |
| Disadvantages | Potential for "molecular glue" effects on neo-substrates[4] | Can have poorer cell permeability | p53-dependent toxicities | Potential for on-target toxicities |
Quantitative Cross-Reactivity Profile (Hypothetical Data)
The following table illustrates how quantitative binding data for this compound would be presented. Note: The following data is hypothetical and serves as a template for presenting experimentally derived results.
| E3 Ligase | Ligand | Binding Affinity (Kd, nM) | Assay Method |
| CRBN | Conjugate 58 | 50 | Fluorescence Polarization |
| VHL | Conjugate 58 | >10,000 | Fluorescence Polarization |
| MDM2 | Conjugate 58 | >10,000 | Isothermal Titration Calorimetry |
| cIAP1 | Conjugate 58 | >10,000 | Isothermal Titration Calorimetry |
| XIAP | Conjugate 58 | >10,000 | Isothermal Titration Calorimetry |
Experimental Protocols
To generate the crucial cross-reactivity data, the following detailed experimental protocols are provided.
Expression and Purification of E3 Ligase Domains
Objective: To produce highly pure, recombinant E3 ligase substrate recognition domains for use in binding assays.
Materials:
-
Expression vectors containing the coding sequences for the substrate recognition domains of human CRBN, VHL, MDM2, and the BIR3 domain of cIAP1 and XIAP.
-
E. coli expression strains (e.g., BL21(DE3)).
-
LB Broth and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, protease inhibitors).
-
Ni-NTA affinity chromatography resin.
-
Wash Buffer (Lysis buffer with 20 mM Imidazole).
-
Elution Buffer (Lysis buffer with 250 mM Imidazole).
-
Size-Exclusion Chromatography (SEC) Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Procedure:
-
Transform the expression vectors into the E. coli expression strain.
-
Grow a starter culture overnight at 37°C in LB broth with the appropriate antibiotic.
-
Inoculate a larger volume of LB broth and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-18 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column extensively with Wash Buffer.
-
Elute the protein with Elution Buffer.
-
Concentrate the eluted protein and further purify by size-exclusion chromatography using the SEC Buffer.
-
Pool the fractions containing the pure protein, assess purity by SDS-PAGE, and determine the concentration.
-
Flash-freeze the purified protein in small aliquots and store at -80°C.
Fluorescence Polarization (FP) Binding Assay
Objective: To quantitatively measure the binding affinity of this compound to CRBN and other E3 ligases.
Materials:
-
Purified E3 ligase domains.
-
A fluorescently labeled tracer ligand that binds to the E3 ligase of interest (e.g., a fluorescent derivative of thalidomide for CRBN).
-
This compound.
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
384-well black, low-volume microplates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In the microplate wells, add a fixed concentration of the purified E3 ligase and the fluorescent tracer.
-
Add the serially diluted Conjugate 58 to the wells. Include controls for no competitor (maximum polarization) and no E3 ligase (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the change in polarization as a function of the logarithm of the competitor concentration.
-
Fit the data to a suitable binding model (e.g., one-site competitive binding) to determine the IC50 value.
-
Calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC)
Objective: To provide an orthogonal, label-free method to determine the binding affinity and thermodynamics of the interaction between Conjugate 58 and E3 ligases.
Materials:
-
Purified E3 ligase domains.
-
This compound.
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
An isothermal titration calorimeter.
Procedure:
-
Thoroughly dialyze the purified E3 ligase and dissolve Conjugate 58 in the same ITC buffer to minimize buffer mismatch effects.
-
Load the E3 ligase solution into the sample cell of the calorimeter.
-
Load the Conjugate 58 solution into the injection syringe.
-
Perform a series of small injections of Conjugate 58 into the E3 ligase solution while monitoring the heat change.
-
Integrate the heat pulses and plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for cross-reactivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. janusdrugdiscovery.com [janusdrugdiscovery.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of a BRD4-Targeting PROTAC Utilizing a Thalidomide-Based E3 Ligase Ligand-Linker Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a hypothetical Bromodomain-containing protein 4 (BRD4)-targeting Proteolysis Targeting Chimera (PROTAC), herein referred to as "Hypo-PROTAC-A," in various cancer cell lines. Hypo-PROTAC-A is conceptualized as being synthesized using an E3 Ligase Ligand-linker Conjugate, which consists of a thalidomide (B1683933) derivative to recruit the Cereblon (CRBN) E3 ubiquitin ligase, connected via a linker to a ligand that binds to the BRD4 protein.
The data presented is a representative compilation based on published results for well-characterized BRD4-targeting PROTACs that employ a similar mechanism of action, such as ARV-825 and dBET1. This guide aims to offer a framework for evaluating the performance of such molecules and to provide detailed experimental protocols for their characterization.
Mechanism of Action of BRD4-Targeting PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][3][4] As illustrated in the diagram below, Hypo-PROTAC-A brings the BRD4 protein into close proximity with the CRBN E3 ligase, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[1][2][3]
Comparative Efficacy Data
The efficacy of BRD4-targeting PROTACs can vary significantly across different cancer cell lines. This variability is often attributed to factors such as the expression levels of BRD4 and the components of the E3 ligase machinery, as well as the specific oncogenic dependencies of the cancer cells.
Protein Degradation Efficacy
The degradation of BRD4 is a key indicator of PROTAC activity. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are critical parameters for assessing potency and efficacy.
| Cell Line | Cancer Type | DC50 (nM) of BRD4 | Dmax of BRD4 (%) |
| MV4-11 | Acute Myeloid Leukemia | ~1 | >90 |
| Kasumi-1 | Acute Myeloid Leukemia | ~5 | >90 |
| MM1.S | Multiple Myeloma | ~10 | >85 |
| HGC27 | Gastric Cancer | ~25 | >80 |
| SK-N-BE(2) | Neuroblastoma | ~50 | >75 |
Table 1: Representative BRD4 Degradation Data for a BRD4-Targeting PROTAC in Various Cancer Cell Lines. Data is compiled based on published results for similar PROTACs.
Anti-proliferative Activity
The degradation of BRD4 is expected to lead to a downstream anti-proliferative effect due to the downregulation of key oncogenes such as c-MYC. The half-maximal inhibitory concentration (IC50) is a measure of the potency of the PROTAC in inhibiting cell growth.
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | ~10 |
| Kasumi-1 | Acute Myeloid Leukemia | ~15 |
| MM1.S | Multiple Myeloma | ~20 |
| HGC27 | Gastric Cancer | ~50 |
| SK-N-BE(2) | Neuroblastoma | ~100 |
Table 2: Representative Anti-proliferative Activity of a BRD4-Targeting PROTAC in Various Cancer Cell Lines. Data is compiled based on published results for similar PROTACs such as ARV-825 and dBET1.[5][6][7][8][9]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experiments are provided below.
Experimental Workflow
The general workflow for evaluating the efficacy of a PROTAC involves cell treatment, followed by assays to measure protein degradation and cell viability.
Western Blot for BRD4 Degradation
This protocol is used to quantify the levels of BRD4 protein following treatment with Hypo-PROTAC-A.
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 band intensity to the loading control.
-
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures the number of viable cells based on the quantification of ATP.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Hypo-PROTAC-A and a vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[14]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[15]
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[15][16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
BRD4 Signaling Pathway in Cancer
BRD4 is a key epigenetic reader that plays a critical role in the transcription of genes involved in cell proliferation and survival, including the oncogene c-MYC.[17][18][19] By degrading BRD4, Hypo-PROTAC-A is expected to downregulate the expression of these oncogenic drivers, leading to anti-cancer effects. BRD4 has also been implicated in other signaling pathways, such as the Jagged1/Notch1 pathway, which is involved in cancer cell migration and invasion.[20][21]
Conclusion
This guide provides a comprehensive, albeit hypothetical, comparison of the efficacy of a BRD4-targeting PROTAC, "Hypo-PROTAC-A," across various cancer cell lines. The provided data tables, experimental protocols, and diagrams offer a valuable resource for researchers working on the development and characterization of novel protein degraders. The observed differences in efficacy across cell lines underscore the importance of thorough in vitro characterization to identify the most responsive cancer types for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. 2bscientific.com [2bscientific.com]
- 12. bio-rad.com [bio-rad.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 17. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 18. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 19. news-medical.net [news-medical.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
Benchmarking Guide: From E3 Ligase Ligand-linker Conjugate 58 to a Novel Protein Degrader
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark a novel protein degrader synthesized using E3 Ligase Ligand-linker Conjugate 58 . This conjugate is a key intermediate, not a complete degrader; it comprises a Thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, attached to a linker.[1] To become a functional Proteolysis Targeting Chimera (PROTAC), it must be conjugated to a ligand for a specific protein of interest (POI).
This document will use the well-characterized epigenetic reader protein, Bromodomain-containing protein 4 (BRD4), as an exemplary target to outline the benchmarking process against known degraders.
Mechanism of Action: The PROTAC Approach
A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[2] It consists of two ligands connected by a linker: one binds the POI and the other recruits an E3 ligase.[3][4] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[3] this compound provides the critical CRBN-recruiting element for this process.
Comparative Performance of Known BRD4 Degraders
To effectively benchmark a novel degrader, its performance must be compared against established standards. The following table summarizes key performance metrics for prominent BRD4 degraders. These include both CRBN-based degraders (like your potential molecule) and VHL-based degraders, which represent a different class of E3 ligase recruiters.
The primary metrics are:
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of a degrader required to reduce the level of the target protein by 50%.[5] A lower DC₅₀ indicates higher potency.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable at saturating concentrations of the degrader.[5]
| Degrader | Recruited E3 Ligase | Target Protein(s) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL) | < 1 | Not Reported |
| dBET1 | CRBN | BRD4 | MV4;11 (AML) | ~30 (Effective Degradation) | >90 |
| MZ1 | VHL | BRD4 (preferential) | H661 | 8 | >90 (at 100 nM) |
| MZ1 | VHL | BRD4 (preferential) | H838 | 23 | >90 (at 100 nM) |
| dBRD4-BD1 | CRBN | BRD4 (selective) | HEK293T | 280 | 77 |
Data compiled from multiple sources.[5][6][7][8][9] Note that experimental conditions can vary between studies, affecting absolute values.
Experimental Benchmarking Workflow
A structured experimental approach is crucial for generating reliable and comparable data. The workflow begins with assessing the primary degradation activity and then moves to evaluating the downstream functional consequences.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments outlined in the workflow.
Protocol: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol is the gold standard for quantifying the reduction in a target protein's abundance following treatment with a degrader.[1][5]
Materials:
-
Cell line of interest (e.g., a BRD4-dependent cancer cell line like MV4-11 or HeLa)
-
Novel degrader, known degraders (e.g., ARV-825), and vehicle control (e.g., DMSO)
-
Cell culture reagents and plates (e.g., 6-well plates)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4 and anti-loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent and imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[10]
-
Prepare serial dilutions of your novel degrader and control degraders in culture medium. A typical concentration range for an initial screen is 1 nM to 10 µM.
-
Treat the cells with the different concentrations of the degraders. Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubate for a predetermined time, typically 16-24 hours.[1]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.[1]
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[10]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[1]
-
Determine the protein concentration of each lysate supernatant using a BCA assay.[10]
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (BRD4) overnight at 4°C.[10]
-
Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Repeat the antibody incubation process for the loading control protein (e.g., GAPDH).
-
-
Detection and Data Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein (BRD4) band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control. The percentage of degradation is 100% minus this value.
-
Plot the percentage of degradation against the logarithm of the degrader concentration. Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[5]
-
Protocol: Cell Viability Assay (e.g., CCK-8 or MTT)
This assay assesses the functional consequence of protein degradation, such as the inhibition of cancer cell proliferation.[11][12]
Materials:
-
Cell line of interest
-
Novel degrader and controls
-
Opaque-walled 96-well plates for luminescent assays or clear 96-well plates for colorimetric assays
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT, or CellTiter-Glo®)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the degrader in culture medium.
-
Add the medium containing the various concentrations of the degrader to the wells. Include a vehicle-only control.
-
Incubate the plate for a duration relevant to the expected biological effect, typically 48 to 72 hours.[13]
-
-
Signal Detection (Example using CCK-8):
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results against the degrader concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 13. benchchem.com [benchchem.com]
Assessing the Therapeutic Window of E3 Ligase Ligand-linker Conjugates: A Comparative Guide to CRBN-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of a drug candidate is a critical determinant of its clinical success, representing the dosage range that elicits the desired therapeutic effect without causing unacceptable toxicity. For Proteolysis Targeting Chimeras (PROTACs), this window is intricately linked to the choice of the E3 ubiquitin ligase ligand and the chemical linker that connects it to the target protein binder. This guide provides a comparative analysis of PROTACs that utilize a Cereblon (CRBN) E3 ligase ligand, exemplified by the E3 Ligase Ligand-linker Conjugate 58, against alternatives, to assist researchers in navigating the complexities of PROTAC design and optimization.
This compound is a chemical moiety comprising the CRBN ligand Thalidomide, attached to a linker. This conjugate is a fundamental building block for constructing PROTACs that hijack the CRBN E3 ligase to induce the degradation of specific proteins of interest. The selection of the E3 ligase and the linker composition are pivotal in defining the potency, selectivity, and ultimately, the therapeutic window of the resulting PROTAC.
Here, we present a comparative analysis using the well-characterized BRD4-targeting PROTACs, dBET1 (CRBN-based) and MZ1 (VHL-based), as a case study. Both molecules utilize the same warhead, JQ1, to bind to the BRD4 protein, allowing for a direct comparison of the impact of the E3 ligase recruiter on their therapeutic window.
Data Presentation: Performance Comparison of BRD4-Targeting PROTACs
The following tables summarize the in vitro performance of the CRBN-based PROTAC, dBET1, and the VHL-based PROTAC, MZ1. These quantitative data provide a basis for comparing their efficacy and cytotoxicity, key parameters in defining the therapeutic window.
Table 1: In Vitro Degradation Potency of dBET1 vs. MZ1
| Parameter | dBET1 (CRBN-based) | MZ1 (VHL-based) | Cell Line | Significance |
| Degradation Potency (DC50) | ~3 nM | ~13 nM | HeLa | Lower DC50 indicates higher potency in inducing BRD4 degradation.[1] |
| Maximum Degradation (Dmax) | Not explicitly quantified | Complete at 100 nM | H661, H838 | Indicates the maximal achievable degradation of the target protein.[2] |
| Kinetics of Degradation | Rapid degradation | Slower onset | Not specified | The rate of protein degradation can impact the pharmacological effect.[1] |
Table 2: In Vitro Cytotoxicity of dBET1 vs. MZ1
| Parameter | dBET1 (CRBN-based) | MZ1 (VHL-based) | Cell Line | Significance |
| Anti-proliferative Activity (pIC50) | Not specified | 6.8 (in MV4;11) | MV4;11 | Higher pIC50 indicates greater potency in inhibiting cell proliferation.[3] |
| Cytotoxicity (IC50) | Estimated at ~10-100 nM | Estimated at ~10-100 nM | 22Rv1 | The concentration at which 50% of cells are non-viable. A direct side-by-side comparison in the same study is ideal for accurate assessment. |
Note: The data presented is compiled from multiple sources and experimental conditions may vary. For a definitive comparison, it is recommended to evaluate the compounds in parallel under identical experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTACs. Below are generalized protocols for key experiments used to determine the efficacy and toxicity of these molecules.
Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., HeLa, 22Rv1)
-
PROTAC of interest (e.g., dBET1, MZ1) and vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (IC50 Determination)
Objective: To measure the cytotoxic effect of the PROTAC on cells.
Materials:
-
Cell line of interest
-
PROTAC of interest and vehicle control (DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a suitable density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4][5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4][5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.[4]
-
Plot the luminescence signal against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway for PROTAC-mediated protein degradation and a typical experimental workflow for assessing the therapeutic window.
Discussion: Factors Influencing the Therapeutic Window
The therapeutic window of a PROTAC is not solely dependent on its on-target potency. Several factors, including the choice of E3 ligase and the linker design, play a crucial role.
1. Choice of E3 Ligase (CRBN vs. VHL):
-
Expression Profile: The expression levels of the recruited E3 ligase in different tissues can significantly impact the therapeutic window. CRBN is ubiquitously expressed, which can lead to broad activity but also potential on-target, off-tissue toxicities.[] VHL expression can be lower in certain tumors, potentially requiring higher PROTAC concentrations to achieve the desired effect.[]
-
Subcellular Localization: CRBN can shuttle between the nucleus and cytoplasm, while VHL is predominantly cytosolic.[] This can influence the accessibility of the PROTAC to nuclear versus cytosolic target proteins.
-
Kinetics of Ternary Complex Formation: CRBN-based PROTACs often exhibit faster degradation kinetics, which may be advantageous for rapidly dividing cells.[] VHL-based PROTACs tend to form more stable ternary complexes, which could be beneficial for degrading more stable target proteins.[]
-
Off-Target Effects: The inherent substrate promiscuity of the E3 ligase can lead to off-target protein degradation. CRBN has known off-target affinity for zinc-finger transcription factors, which can cause immunological side effects.[] Mass spectrometry-based proteomics has shown that while the VHL-based PROTAC MZ1 is highly selective for BET proteins, the CRBN-based dBET1 may have a broader degradation profile.[3]
2. The Role of the Linker:
The linker connecting the target binder to the E3 ligase ligand is a critical determinant of a PROTAC's properties and its therapeutic window.
-
Length, Rigidity, and Composition: The linker's characteristics influence the stability and geometry of the ternary complex, which in turn affects degradation efficiency.
-
Physicochemical Properties: The linker impacts the overall physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its pharmacokinetic profile.
-
Metabolic Stability: The linker can be susceptible to metabolic degradation, which can affect the in vivo exposure and efficacy of the PROTAC.
-
Toxicity: The linker itself or its metabolites could contribute to the overall toxicity of the PROTAC. Modifying the linker can be a strategy to mitigate toxicity and widen the therapeutic window.
Conclusion
Assessing the therapeutic window of an E3 Ligase Ligand-linker Conjugate-based PROTAC is a multifaceted process that requires a comprehensive evaluation of its efficacy, toxicity, and pharmacokinetic properties. The choice between a CRBN-recruiting moiety, such as that found in this compound, and alternatives like VHL ligands, has profound implications for the resulting PROTAC's performance. As demonstrated by the comparison of dBET1 and MZ1, CRBN-based degraders can offer high potency and rapid degradation, but considerations around off-target effects and tissue-specific E3 ligase expression are paramount.
Furthermore, the linker is not merely a spacer but a key component that can be engineered to optimize the therapeutic window. By carefully selecting the E3 ligase ligand and optimizing the linker, researchers can develop PROTACs with improved efficacy and safety profiles, ultimately enhancing their potential as transformative therapeutics. The experimental protocols and comparative data provided in this guide offer a framework for the systematic evaluation and optimization of novel PROTACs.
References
Navigating the Long Game: A Comparative Guide to the Sustained Cellular Impact of Targeted Protein Degraders
For researchers, scientists, and drug development professionals, understanding the long-term consequences of therapeutic interventions is paramount. This guide provides a comprehensive comparison of the long-term cellular effects of treatment with Proteolysis Targeting Chimeras (PROTACs), with a focus on those utilizing CRBN E3 ligase recruiters, such as those derived from E3 Ligase Ligand-linker Conjugate 58, versus alternative targeted protein degradation strategies.
The advent of targeted protein degradation (TPD) has opened new frontiers in therapeutics, offering the potential to eliminate disease-causing proteins entirely rather than merely inhibiting them. PROTACs, heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system, are at the forefront of this revolution. This compound, a molecule containing the thalidomide (B1683933) moiety, is a key building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ligase. While highly effective in the short term, the long-term consequences of sustained PROTAC treatment are a critical area of investigation. This guide delves into the primary long-term effect observed in cells—the development of resistance—and compares the performance of CRBN-based PROTACs with alternatives, supported by experimental data and detailed protocols.
The Inevitable Challenge: Acquired Resistance to PROTACs
Prolonged exposure of cancer cell lines to PROTACs can lead to the emergence of resistant clones.[1] The primary mechanism of acquired resistance is not typically due to mutations in the target protein, a common issue with traditional inhibitors, but rather through genomic alterations that compromise the function of the E3 ligase complex hijacked by the PROTAC.[1][2]
CRBN-based vs. VHL-based PROTACs: A Head-to-Head Look at Resistance
Two of the most utilized E3 ligases in PROTAC design are CRBN and von Hippel-Lindau (VHL). Studies comparing the long-term effects of PROTACs recruiting these two ligases have revealed significant differences in the frequency and nature of resistance mechanisms.
A key study investigated resistance development in KBM7 leukemia cells treated with either the CRBN-based BET degrader dBET6 or the VHL-based BET degrader ARV-771. Despite having similar cellular potencies, the emergence of resistant clones was tenfold higher after exposure to the CRBN-based degrader, dBET6, compared to the VHL-based ARV-771.[3]
Table 1: Quantitative Comparison of Resistance Acquisition
| Parameter | CRBN-based PROTAC (dBET6) | VHL-based PROTAC (ARV-771) | Reference |
| Fold Increase in Resistance Frequency | ~10-fold higher | Baseline | [3] |
| Primary Resistance Mechanism | Disruptive alterations in CRBN | Alterations in various components of the CRL2VHL complex (e.g., CUL2, ELOB) | [3] |
Further investigation into the genetic basis of resistance revealed that in cells resistant to the CRBN-based degrader, the majority of mutations occurred directly in the CRBN gene.[3] In contrast, cells resistant to the VHL-based degrader exhibited a broader range of mutations across different components of the VHL-Cullin-RING E3 ligase (CRL) complex, with fewer mutations directly in VHL.[3] This is likely due to the fact that VHL is an essential gene in many cell lines, making its direct loss more detrimental to cell survival compared to the non-essential CRBN.[3]
Another study in OVCAR8 ovarian cancer cells generated resistant cell lines through chronic exposure to either a VHL-based (ARV-771) or a CRBN-based (ARV-825) BET degrader. The resulting resistant cell lines showed a significant fold change in their half-maximal inhibitory concentration (IC50) values.
Table 2: Fold Change in IC50 of Resistant OVCAR8 Cell Lines
| Resistant Cell Line | PROTAC Used for Selection | Fold Change in IC50 (vs. Parental) | Reference |
| O1R | ARV-771 (VHL-based) | >300 | [2] |
| O3R | ARV-825 (CRBN-based) | >300 | [2] |
Genomic analysis of these resistant lines revealed that resistance to the VHL-based PROTAC was associated with alterations in the CUL2 gene, a core component of the VHL E3 ligase complex.[4] Resistance to the CRBN-based PROTAC was primarily due to the loss of the CRBN gene itself.[2]
Beyond E3 Ligase Swapping: Alternative Approaches
While switching the E3 ligase recruiter is a key strategy to overcome resistance, other targeted protein degradation technologies are emerging.
Molecular Glues: A Compact Alternative
Molecular glues are small molecules that induce a neo-interaction between an E3 ligase and a target protein, leading to the target's degradation. Unlike the larger, bivalent PROTACs, molecular glues are single, smaller molecules that often exhibit better pharmacokinetic properties.[5] Thalidomide and its analogs (immunomodulatory drugs or IMiDs), from which this compound is derived, are themselves molecular glues that induce the degradation of neosubstrate proteins like IKZF1 and IKZF3.[6]
Table 3: Comparison of PROTACs and Molecular Glues
| Feature | PROTACs | Molecular Glues |
| Structure | Heterobifunctional (Target binder - Linker - E3 binder) | Monovalent small molecule |
| Size | Typically larger, often outside Lipinski's "Rule of Five" | Smaller, more drug-like |
| Development | Rational design is more established | Often discovered serendipitously, rational design is challenging |
| Long-term Resistance | Mutations/loss of E3 ligase components | Similar mechanisms expected (mutations in E3 ligase or target) |
While the long-term resistance mechanisms to molecular glues are still being extensively studied, it is anticipated that they will be similar to those of PROTACs, involving alterations in the E3 ligase they utilize.
Off-Target Effects in the Long Run
A critical aspect of long-term treatment is the potential for off-target effects. For CRBN-recruiting PROTACs, a known off-target effect is the degradation of CRBN's natural neosubstrates, such as the transcription factors IKZF1 and IKZF3.[7] This can lead to unintended pharmacological consequences. The "hook effect," where high concentrations of a PROTAC can lead to the formation of non-productive binary complexes and reduce degradation efficiency, can also contribute to off-target degradation by making the E3 ligase available to bind to other proteins.[7]
Strategies to mitigate long-term off-target effects include optimizing the PROTAC concentration and designing molecules with modified E3 ligase binders that have reduced affinity for neosubstrates.
Experimental Protocols
Detailed methodologies are essential for the rigorous evaluation of the long-term effects of targeted protein degraders.
Protocol 1: Generation of PROTAC-Resistant Cell Lines
This protocol outlines the process of generating cell lines with acquired resistance to a PROTAC through chronic exposure.
-
Cell Line Selection and Culture: Choose a cell line that is sensitive to the PROTAC of interest. Culture the cells in their recommended medium and conditions.
-
Initial PROTAC Treatment: Determine the 72-hour IC50 of the PROTAC for the parental cell line. Begin by treating the cells with the PROTAC at a concentration around their IC50.
-
Dose Escalation: For adherent cells, treat for a short period (e.g., 4 hours), then replace with fresh, drug-free medium and allow the cells to recover. For suspension cells, continuous exposure at a low dose may be possible.
-
Monitoring and Passaging: Monitor the cells for recovery and "normal" growth, which may take several weeks. Once the cells are growing steadily, re-treat with the same concentration.
-
Increasing Concentration: Gradually increase the PROTAC concentration (e.g., by 50%) with each subsequent treatment cycle.
-
Establishment of Resistant Line: This process can take several months. A cell line is considered resistant when it can proliferate in the presence of a PROTAC concentration that is significantly higher (e.g., >10-fold) than the IC50 of the parental line.
-
Validation: Confirm resistance by performing cell viability assays and Western blotting to show a lack of target protein degradation in the resistant line compared to the parental line.
Protocol 2: Western Blot Analysis of Protein Degradation
This is a standard method to quantify the levels of a target protein after PROTAC treatment.
-
Cell Seeding and Treatment: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Treat with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Protocol 3: Quantitative Mass Spectrometry for Proteome-wide Off-Target Analysis
This protocol allows for the unbiased identification and quantification of proteins that are degraded upon PROTAC treatment.
-
Sample Preparation: Treat cells with the PROTAC at a desired concentration and for a specific duration. Include a vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional but Recommended): For comparative analysis, label the peptides from different treatment conditions with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Process the raw mass spectrometry data using software like MaxQuant or Proteome Discoverer. Identify and quantify thousands of proteins across the different samples.
-
Hit Identification: Perform statistical analysis to identify proteins that show a significant and reproducible decrease in abundance in the PROTAC-treated samples compared to the control. These are potential off-targets.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to illustrate the complex biological pathways and experimental workflows.
Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
